Azemiglitazone
Description
Properties
IUPAC Name |
5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-24-15-4-2-3-13(10-15)16(21)11-25-14-7-5-12(6-8-14)9-17-18(22)20-19(23)26-17/h2-8,10,17H,9,11H2,1H3,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUMOGALQJYOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133819-87-0 | |
| Record name | MSDC-0602 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1133819870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azemiglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16028 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZEMIGLITAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81MXZ6QOBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Azemiglitazone vs. First-Generation Thiazolidinediones: A Molecular Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core molecular differences between the novel insulin sensitizer, Azemiglitazone, and first-generation thiazolidinediones (TZDs), including troglitazone, pioglitazone, and rosiglitazone. We will dissect their distinct interactions with key cellular targets, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Introduction: The Evolution of Thiazolidinediones
The thiazolidinedione (TZD) class of drugs revolutionized the management of type 2 diabetes by targeting insulin resistance, a core pathophysiological feature of the disease. The first-generation TZDs—troglitazone, pioglitazone, and rosiglitazone—exert their therapeutic effects primarily as potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. However, the clinical use of these agents has been tempered by concerns over adverse effects, including weight gain, fluid retention, and potential cardiovascular risks, which are largely attributed to their strong PPARγ activation.
This compound (MSDC-0602) represents a next-generation insulin sensitizer designed to uncouple the desired metabolic benefits from the adverse effects associated with high-affinity PPARγ agonism.[1] This guide will illuminate the molecular distinctions that set this compound apart from its predecessors.
Core Molecular Structures
A fundamental understanding of the molecular architecture of these compounds is essential to appreciate their differing pharmacological profiles. All share a common thiazolidine-2,4-dione heterocyclic core, but diverge in their side-chain structures, which dictates their target affinity and specificity.[2]
First-Generation Thiazolidinediones:
-
Troglitazone: Features a chromane ring system.[3]
-
Pioglitazone: Contains a pyridine ring.[3]
-
Rosiglitazone: Also incorporates a pyridine ring, but with a different linker compared to pioglitazone.[3]
This compound:
-
Possesses a unique side chain that distinguishes it from the first-generation TZDs.[1]
Quantitative Comparison of PPARγ Binding Affinity
A key differentiator between this compound and first-generation TZDs is their binding affinity for PPARγ. This compound was intentionally designed to have significantly lower binding affinity to this receptor.[4] This "PPARγ-sparing" approach aims to mitigate the side effects associated with potent PPARγ activation.[5][6]
| Compound | PPARγ Binding Affinity (IC50/EC50) | Reference(s) |
| This compound | IC50: 18.25 μM | [5][7] |
| Rosiglitazone | EC50: 60 nM | |
| Pioglitazone | EC50: 0.69 μM | |
| Troglitazone | EC50: 550 nM (human), 780 nM (murine) | [8] |
IC50 (Inhibitory Concentration 50) and EC50 (Half-maximal Effective Concentration) are measures of potency. A lower value indicates a higher binding affinity.
Divergent Mechanisms of Action: Beyond PPARγ
While first-generation TZDs rely heavily on PPARγ activation, this compound's primary mechanism of action involves a novel target: the mitochondrial pyruvate carrier (MPC).[7][9]
First-Generation TZDs: The PPARγ-Dependent Pathway
The classical mechanism for first-generation TZDs involves their binding to and activation of PPARγ. This leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) on DNA, thereby modulating the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism.[10]
Caption: First-Generation TZD Signaling Pathway.
This compound: A Novel Mitochondrial Target
This compound directly inhibits the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytoplasm into the mitochondria for entry into the Krebs cycle.[7][11] By modulating this central metabolic checkpoint, this compound improves insulin sensitivity through a mechanism that is largely independent of direct PPARγ activation.[9] This novel mechanism is believed to contribute to its favorable safety profile.[4]
Caption: this compound's Primary Signaling Pathway.
Experimental Protocols
This section provides an overview of common methodologies used to assess the molecular activities of TZDs.
PPARγ Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This competitive binding assay is used to determine the affinity of a test compound for the PPARγ ligand-binding domain (LBD).[11]
Principle: The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged PPARγ-LBD and a fluorescently labeled PPARγ ligand (tracer). When the tracer is bound to the LBD, excitation of the terbium results in energy transfer to the tracer, producing a FRET signal. Unlabeled test compounds compete with the tracer for binding to the LBD, leading to a decrease in the FRET signal in a concentration-dependent manner.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA).
-
Dilute GST-PPARγ-LBD, Tb-anti-GST antibody, and the fluorescent tracer to their optimal concentrations in the reaction buffer.
-
Prepare a serial dilution of the test compound (e.g., this compound, Rosiglitazone) and a known PPARγ agonist as a positive control.
-
-
Assay Procedure:
-
Add the test compound or control to the wells of a microplate.
-
Add the GST-PPARγ-LBD and Tb-anti-GST antibody mixture to the wells and incubate.
-
Add the fluorescent tracer to initiate the competition reaction and incubate to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (one for the terbium donor and one for the fluorescent acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: TR-FRET PPARγ Ligand Binding Assay Workflow.
PPARγ Activation Assay (Luciferase Reporter Gene Assay)
This cell-based assay measures the ability of a compound to activate PPARγ and induce the transcription of a reporter gene.[11]
Principle: Cells are co-transfected with an expression vector for PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. If a test compound activates PPARγ, the PPARγ/RXR heterodimer binds to the PPRE and drives the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of PPARγ activation.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.
-
Co-transfect the cells with a PPARγ expression vector and a PPRE-luciferase reporter vector. A control vector (e.g., expressing Renilla luciferase) is often included for normalization.
-
-
Compound Treatment:
-
After transfection, treat the cells with various concentrations of the test compound and a known PPARγ agonist (positive control).
-
-
Luciferase Assay:
-
After an incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate substrates.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Caption: Luciferase Reporter Gene Assay Workflow.
Conclusion
This compound represents a significant evolution in the development of insulin-sensitizing agents. Its primary distinction from first-generation TZDs lies in its fundamentally different molecular mechanism of action. By targeting the mitochondrial pyruvate carrier and exhibiting a significantly lower affinity for PPARγ, this compound is designed to deliver therapeutic benefits for metabolic diseases while potentially avoiding the adverse effects that have limited the clinical utility of its predecessors. This targeted, "PPARγ-sparing" approach underscores a paradigm shift in the design of next-generation metabolic therapies. Further research and clinical investigation will continue to elucidate the full therapeutic potential of this novel molecular entity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Pioglitazone Inhibits Diabetes-Induced Atrial Mitochondrial Oxidative Stress and Improves Mitochondrial Biogenesis, Dynamics, and Function Through the PPAR-γ/PGC-1α Signaling Pathway [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel thiazolidinedione analog reduces a negative impact on bone and mesenchymal stem cell properties in obese mice compared to classical thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MSDC-0602K | PPAR | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. New Oral Insulin Sensitizer this compound May Preserve Lean Muscle With Weight-Loss GLP1s [synapse.patsnap.com]
- 10. PPARγ activation by thiazolidinediones (TZDs) may modulate breast carcinoma outcome: the importance of interplay with TGFβ signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Azemiglitazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azemiglitazone, also known as MSDC-0602, is a novel insulin-sensitizing agent under investigation for the treatment of metabolic diseases such as type 2 diabetes and non-alcoholic steatohepatitis (NASH). It represents a new generation of therapeutics that modulate cellular metabolism by targeting the mitochondrial pyruvate carrier (MPC). This technical guide provides a comprehensive overview of the chemical structure and a plausible synthetic route for this compound, based on established organic chemistry principles and analogous syntheses. Furthermore, it elucidates the key signaling pathway affected by this compound's mechanism of action.
Chemical Structure and Properties
This compound is a thiazolidinedione derivative with the systematic IUPAC name 5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₇NO₅S | [1] |
| Molar Mass | 371.41 g/mol | [1] |
| CAS Number | 1133819-87-0 | [1] |
| Appearance | White to off-white solid | |
| SMILES | COC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | [1] |
Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process involving the preparation of a key benzaldehyde intermediate followed by its condensation with thiazolidine-2,4-dione and subsequent reduction. While a specific detailed protocol for this compound is not publicly available, the following sections outline a feasible synthetic strategy based on well-established chemical reactions for similar compounds.
Synthesis of the Key Intermediate: 4-[2-(3-methoxyphenyl)-2-oxoethoxy]benzaldehyde
The synthesis of this key intermediate likely involves an etherification reaction between 4-hydroxybenzaldehyde and a suitable 2-halo-1-(3-methoxyphenyl)ethan-1-one derivative.
Experimental Protocol (Proposed):
-
Preparation of 2-bromo-1-(3-methoxyphenyl)ethan-1-one: 3'-Methoxyacetophenone is brominated using a suitable brominating agent such as bromine in methanol or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent like carbon tetrachloride. The reaction is typically carried out at room temperature or with gentle heating.
-
Williamson Ether Synthesis: 4-Hydroxybenzaldehyde is reacted with the previously synthesized 2-bromo-1-(3-methoxyphenyl)ethan-1-one in the presence of a base and a suitable solvent.
| Reactants & Reagents | Molar Ratio | Solvent | Base | Temperature (°C) | Reaction Time (h) |
| 4-Hydroxybenzaldehyde | 1.0 | Acetone or DMF | K₂CO₃ or NaH | Room Temperature to 60 | 4-8 |
| 2-bromo-1-(3-methoxyphenyl)ethan-1-one | 1.0-1.2 |
The reaction mixture is stirred at the specified temperature for the allotted time. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtering the inorganic salts and evaporating the solvent. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Knoevenagel Condensation
The synthesized benzaldehyde intermediate is then condensed with thiazolidine-2,4-dione in a Knoevenagel condensation reaction. This reaction forms a benzylidene intermediate.
Experimental Protocol (Proposed):
| Reactants & Reagents | Molar Ratio | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) |
| 4-[2-(3-methoxyphenyl)-2-oxoethoxy]benzaldehyde | 1.0 | Toluene or Ethanol | Piperidine or Pyrrolidine | Reflux | 4-8 |
| Thiazolidine-2,4-dione | 1.0 |
The reactants are refluxed in the chosen solvent with a catalytic amount of a weak base. The water formed during the reaction is typically removed using a Dean-Stark apparatus if toluene is the solvent. After the reaction is complete (monitored by TLC), the mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried. This yields 5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methylene]-1,3-thiazolidine-2,4-dione.
Reduction of the Benzylidene Intermediate
The final step is the reduction of the exocyclic double bond of the benzylidene intermediate to yield this compound.
Experimental Protocol (Proposed):
| Reactant | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) |
| 5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methylene]-1,3-thiazolidine-2,4-dione | Sodium borohydride (NaBH₄) / Magnesium (Mg) in Methanol | Methanol/THF | 0 to Room Temperature | 2-4 |
The benzylidene intermediate is dissolved in a suitable solvent mixture. The reducing agent is added portion-wise at a controlled temperature. The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched, for example, by the addition of a dilute acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude this compound is then purified by column chromatography or recrystallization to afford the final product.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of the mitochondrial pyruvate carrier (MPC).[2] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[3] This transport is a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.
By inhibiting the MPC, this compound effectively reduces the entry of pyruvate into the mitochondria. This leads to a metabolic shift where the cell decreases its reliance on glucose oxidation for energy and increases the utilization of alternative fuel sources, namely fatty acids and amino acids.
The key consequences of MPC inhibition by this compound include:
-
Reduced Pyruvate Dehydrogenase (PDH) activity: With less pyruvate available in the mitochondria, the conversion of pyruvate to acetyl-CoA by the PDH complex is diminished.
-
Decreased TCA Cycle Flux from Glucose: The reduced availability of acetyl-CoA from pyruvate leads to a decrease in the rate of the TCA cycle when glucose is the primary fuel source.
-
Increased Fatty Acid Oxidation: To compensate for the reduced glucose oxidation, cells upregulate the breakdown of fatty acids (β-oxidation) to produce acetyl-CoA, which then enters the TCA cycle.
-
Increased Amino Acid Catabolism: Certain amino acids can be converted into TCA cycle intermediates (anaplerosis) or acetyl-CoA, and their catabolism is increased to maintain cellular energy levels.
-
Reduced Gluconeogenesis: In the liver, the reduced influx of pyruvate, a key gluconeogenic precursor, contributes to lower rates of glucose production.
This metabolic reprogramming is believed to be the basis for this compound's insulin-sensitizing effects.
Signaling Pathway Diagram
The following diagram, generated using DOT language, illustrates the central role of the Mitochondrial Pyruvate Carrier and the effect of its inhibition by this compound.
This compound inhibits the MPC, altering metabolic flux.
Experimental Workflow for Synthesis
The following diagram outlines the general experimental workflow for the synthesis of this compound.
Proposed synthetic workflow for this compound.
Conclusion
This compound is a promising therapeutic candidate with a unique mechanism of action targeting mitochondrial metabolism. Its synthesis involves a plausible and scalable multi-step route common in medicinal chemistry. By inhibiting the mitochondrial pyruvate carrier, this compound induces a significant metabolic shift, which is anticipated to provide therapeutic benefits in metabolic diseases. Further research and clinical trials will continue to elucidate the full potential of this novel compound.
References
Methodological & Application
Application Notes and Protocols: Techniques for Assessing Mitochondrial Pyruvate Carrier (MPC) Activity with Azemiglitazone
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mitochondrial Pyruvate Carrier (MPC) is a crucial transporter located in the inner mitochondrial membrane, responsible for the uptake of cytosolic pyruvate into the mitochondrial matrix. This process is a pivotal control point in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. The MPC is a heterodimer, typically composed of MPC1 and MPC2 subunits, and its dysfunction is implicated in various metabolic diseases, including type 2 diabetes and non-alcoholic steatohepatitis (NASH).[1][2][3]
Azemiglitazone (MSDC-0602) is a second-generation thiazolidinedione (TZD) that functions as a direct inhibitor of the MPC.[4][5] Unlike first-generation TZDs, this compound was specifically designed to have minimal direct activation of the transcription factor PPAR-γ, thereby reducing associated side effects while targeting the mitochondrial mechanism of action.[4][6][7] This makes this compound a valuable pharmacological tool for studying MPC function and a promising therapeutic candidate for metabolic diseases.[8]
These application notes provide detailed protocols for assessing MPC activity using both direct and indirect methods, with a focus on utilizing this compound as a specific inhibitor.
Mechanism of Action: this compound and the MPC
This compound modulates central carbon metabolism by directly binding to and inhibiting the MPC complex.[5] This inhibition restricts the flow of pyruvate into the mitochondria, forcing a metabolic shift away from glucose oxidation and towards other fuel sources. This targeted action on the MPC is central to its insulin-sensitizing effects.[4] this compound exhibits a significantly lower binding affinity for PPARγ (IC50 of 18.25 μM) compared to its affinity for mitochondrial binding (IC50 of 1.38 μM), underscoring its primary activity as an MPC inhibitor.[5]
Caption: Pyruvate transport via MPC and inhibition by this compound.
Application Note 1: Direct Measurement of MPC Activity via Radiolabeled Pyruvate Uptake
The gold standard for quantifying MPC activity is to measure the uptake of radiolabeled pyruvate (e.g., [14C]pyruvate) into isolated mitochondria. The assay relies on separating the mitochondria from the uptake buffer after a short incubation period and measuring the accumulated radioactivity. An inhibitor-stop technique, using a potent MPC inhibitor like UK5099 or this compound, is employed to halt transport and distinguish specific uptake from non-specific diffusion.[2][9] A high-throughput 96-well format has been developed to increase efficiency.[1][10]
Protocol 1.1: [14C]Pyruvate Uptake Assay in Isolated Mitochondria (96-well Format)
This protocol is adapted from methods developed for measuring MPC kinetics in mouse and rat liver mitochondria.[1][2]
A. Materials and Reagents:
-
Mitochondria Isolation Buffer (MIB): 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.
-
Uptake Buffer (UB): 120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.4.
-
2x Pyruvate Buffer (2x PYR): 240 mM KCl, 20 mM HEPES, 2 mM EGTA, pH 6.8. Contains varying concentrations of [1-14C]pyruvate and unlabeled pyruvate.
-
Stop Solution: UB buffer containing a saturating concentration of a potent MPC inhibitor (e.g., 50 µM UK5099).
-
This compound: Stock solution in DMSO.
-
Isolated mitochondria from tissue or cells of interest.
-
96-well filter plates (e.g., Millipore MultiScreenHTS FB plates).
-
Scintillation fluid and microplate scintillation counter.
B. Experimental Workflow:
Caption: Workflow for the 96-well radiolabeled pyruvate uptake assay.
C. Step-by-Step Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fresh tissue or cultured cells using standard differential centrifugation protocols. Determine the mitochondrial protein concentration using a BCA or Bradford assay.
-
Preparation: Resuspend isolated mitochondria in ice-cold UB buffer to a final concentration of ~2 mg/mL. For inhibitor studies, pre-incubate a portion of the mitochondria with the desired concentration of this compound (or vehicle control) for 10 minutes on ice.
-
Assay Setup: Prepare the 2x PYR buffer containing a range of pyruvate concentrations (e.g., 0.01 to 0.2 mM) spiked with a constant amount of [1-14C]pyruvate.
-
Initiation: To start the assay, add 65 µL of the mitochondrial suspension to 65 µL of the 2x PYR buffer in the wells of the 96-well plate and mix. This initiates pyruvate uptake at a final pH of ~6.8, which provides a proton gradient to drive transport.[11]
-
Incubation: Allow the uptake to proceed for a very short, defined period. The linear phase of uptake is typically within the first 5-10 seconds.[2]
-
Termination: Stop the reaction by adding 100 µL of ice-cold Stop Solution. The specific inhibitor (UK5099) rapidly halts any further MPC-mediated transport.
-
Filtration and Washing: Immediately transfer the plate to a vacuum manifold and filter the contents. Wash the wells rapidly with ice-cold UB buffer to remove external radioactivity.
-
Quantification: Allow the filter plate to dry completely. Add scintillation fluid to each well and measure the [14C] counts per minute (CPM) using a microplate scintillation counter.
-
Data Analysis: Subtract the CPM from wells treated with the stop inhibitor (non-specific binding/retention) from all other samples to determine the specific MPC activity.[2] Convert CPM to nmol/min/mg of mitochondrial protein to determine transport rates.
Data Presentation: Quantitative MPC Parameters
The radiolabeled uptake assay can be used to determine key kinetic parameters and inhibitor potencies.
Table 1: Kinetic Parameters of the Mitochondrial Pyruvate Carrier
| Species | Tissue | Km (µM) | Vmax (nmol/min/mg) | Citation |
|---|---|---|---|---|
| Mouse | Liver | 28.0 ± 3.9 | 1.08 ± 0.05 | [1][2][10] |
| Rat | Liver | 71.2 ± 17 | 1.42 ± 0.14 |[1][2][10] |
Table 2: Inhibitor Potency (IC50) Values
| Compound | Target | IC50 (µM) | Assay Type | Citation |
|---|---|---|---|---|
| This compound | Mitochondrial Binding | 1.38 | Not Specified | [5] |
| This compound | PPARγ | 18.25 | TR-FRET Binding | [5][12] |
| UK5099 | MPC | ~0.05 (Ki) | Not Specified |[9] |
Application Note 2: Indirect Assessment of MPC Activity via Mitochondrial Respirometry
An alternative, functional method to assess MPC activity is to measure pyruvate-driven oxygen consumption in isolated mitochondria or permeabilized cells using high-resolution respirometry. Inhibition of the MPC by this compound will lead to a specific decrease in respiration supported by pyruvate, while respiration fueled by other substrates (e.g., succinate or fatty acids) should remain unaffected. This method provides a functional readout of the entire oxidative phosphorylation pathway downstream of pyruvate entry.[12][13]
Protocol 2.1: High-Resolution Respirometry to Assess Pyruvate-Driven Respiration
A. Materials and Reagents:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Respiration Buffer (MiR05): Standard mitochondrial respiration medium.
-
Isolated mitochondria or permeabilized cells.
-
Substrates: Pyruvate, Malate, ADP, Succinate.
-
Inhibitors: this compound, Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor).
B. Experimental Workflow:
Caption: Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol for respirometry.
C. Step-by-Step Procedure:
-
Setup: Calibrate the respirometer according to the manufacturer's instructions and add 2 mL of MiR05 buffer to each chamber, equilibrating to 37°C.[13]
-
Sample Addition: Add a known amount of isolated mitochondria (e.g., 0.1-0.2 mg/mL) or permeabilized cells to the chamber and allow the signal to stabilize.
-
Pyruvate-Driven Respiration: Initiate respiration by adding pyruvate (e.g., 5 mM) and malate (e.g., 2 mM). This measures LEAK respiration (State 2).
-
State 3 Respiration: Add a saturating concentration of ADP (e.g., 2.5 mM) to stimulate maximal oxidative phosphorylation coupled to the pyruvate/malate pathway.
-
MPC Inhibition: Once a stable State 3 respiration rate is achieved, perform a stepwise titration of this compound to measure the dose-dependent inhibition of pyruvate-supported oxygen consumption.
-
Control for Downstream Effects: After assessing MPC inhibition, other substrates can be added. For example, adding succinate (a Complex II substrate) can bypass the MPC and Complex I to reveal if this compound has off-target effects on the downstream electron transport system.
Data Presentation: Expected Respirometry Results
Table 3: Expected Effects of this compound on Mitochondrial Respiration
| Respiratory State | Substrates | This compound Effect | Rationale |
|---|---|---|---|
| State 3 (Pyruvate) | Pyruvate + Malate + ADP | Strong Inhibition | Direct blockade of pyruvate entry into mitochondria. |
| State 3 (Succinate) | Succinate + Rotenone + ADP | No significant change | Respiration is driven by a Complex II substrate, bypassing the MPC. |
| Uncoupled Respiration | Pyruvate + Malate + FCCP | Strong Inhibition | Pyruvate is still the required fuel source. |
Comparison of Assessment Techniques
Choosing the appropriate assay depends on the specific research question. Direct uptake assays provide quantitative kinetic data specific to the transporter, while respirometry offers a broader functional assessment of mitochondrial metabolism.
Caption: Comparison of direct vs. indirect methods for MPC activity assessment.
References
- 1. Research Portal [iro.uiowa.edu]
- 2. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ciriustx.com [ciriustx.com]
- 5. selleckchem.com [selleckchem.com]
- 6. New Oral Insulin Sensitizer this compound May Preserve Lean Muscle With Weight-Loss GLP1s [synapse.patsnap.com]
- 7. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer this compound (MSDC-0602K) Could Substantially Preserve Lean Muscle in Combination with Weight-Loss GLP1s - BioSpace [biospace.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Fifty years of the mitochondrial pyruvate carrier: New insights into its structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of mitochondrial pyruvate uptake by alternative pyruvate carrier complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Protocol for measuring respiratory function of mitochondria in frozen colon tissue from rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Azemiglitazone in Combination Therapy with Liraglutide
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the experimental setup for evaluating the combination therapy of Azemiglitazone and Liraglutide. This compound is a novel, orally available insulin sensitizer that acts as a mitochondrial pyruvate carrier (MPC) inhibitor with low affinity for PPARγ.[1][2][3] Liraglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist that enhances glucose-dependent insulin secretion, suppresses appetite, and has demonstrated cardiovascular benefits.[4][5][6][7] Preclinical data and post-hoc analysis of clinical trial data suggest a synergistic effect of combining this compound and Liraglutide, particularly in improving glycemic control, preserving lean body mass during weight loss, and ameliorating liver pathology.[1][2][8]
This document outlines the theoretical framework, experimental design, and detailed protocols for investigating this promising combination therapy.
Mechanism of Action and Rationale for Combination
This compound: As an inhibitor of the mitochondrial pyruvate carrier (MPC), this compound limits the transport of pyruvate into the mitochondria. This action modulates cellular metabolism, leading to improved insulin sensitivity.[1][2][3]
Liraglutide: Liraglutide activates the GLP-1 receptor, leading to a cascade of downstream signaling events. Key pathways include the cyclic AMP (cAMP)-protein kinase A (PKA) pathway, which enhances insulin secretion, and the PI3K/Akt and Wnt/β-catenin pathways, which are involved in cell survival and metabolic regulation.[4][5][6]
Synergistic Potential: The combination of this compound and Liraglutide targets distinct yet complementary pathways in metabolic regulation. While Liraglutide promotes insulin secretion and reduces appetite, this compound enhances the body's response to insulin at a cellular level. This dual approach is hypothesized to lead to superior glycemic control and a more favorable body composition profile compared to either monotherapy.
Signaling Pathways
Below are diagrams illustrating the signaling pathways of this compound and Liraglutide.
Data Presentation
Recent findings from preclinical studies and post-hoc analyses of clinical trials have highlighted the potential benefits of the this compound and Liraglutide combination therapy. While specific quantitative data from these studies are not yet publicly available in peer-reviewed publications, the qualitative outcomes are summarized below.
Table 1: Summary of Preclinical Findings in db/db Mice
| Parameter | Liraglutide Monotherapy | This compound + Liraglutide Combination |
| Glucose Tolerance | Improved | Synergistically Improved |
| Lean Body Mass | Decreased | Significantly Preserved |
| Brown Adipose Tissue (BAT) | No significant change reported | Increased |
| Pancreatic Insulin Content | No significant change reported | Increased |
Data is based on qualitative reports from press releases and has not yet been published in a peer-reviewed journal.[1][2]
Table 2: Summary of Post-Hoc Analysis from the Phase 2B EMMINENCE Trial in Patients on Stable GLP-1 Therapy
| Parameter | Placebo + GLP-1 Therapy | This compound + GLP-1 Therapy |
| HbA1c | Baseline | Improved |
| Liver Histology | Baseline | Improved |
This table summarizes the qualitative outcomes from a post-hoc analysis. Specific quantitative improvements have not been publicly released.[1]
Experimental Protocols
The following protocols are designed to assess the efficacy and mechanism of action of the this compound and Liraglutide combination therapy in a preclinical setting.
Experimental Workflow
Animal Model and Treatment
-
Animal Model: Male db/db mice, a genetic model of type 2 diabetes and obesity, are a suitable model. Age-matched wild-type mice can serve as healthy controls.
-
Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Acclimatization: Allow for at least one week of acclimatization before the start of the experiment.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline for Liraglutide and appropriate vehicle for this compound).
-
Group 2: this compound (dose to be determined based on previous studies, administered orally).
-
Group 3: Liraglutide (dose to be determined based on previous studies, administered subcutaneously).
-
Group 4: this compound + Liraglutide.
-
-
Dosing: Administer drugs daily for a period of 4 to 8 weeks. Monitor body weight and food intake regularly.
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Fast mice for 6 hours with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer (Time 0).
-
Glucose Administration: Administer a 2 g/kg bolus of glucose via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) for each group.
Body Composition Analysis
-
Method: Use either Dual-Energy X-ray Absorptiometry (DEXA) or Nuclear Magnetic Resonance (NMR) to assess body composition.
-
Anesthesia: If using DEXA, anesthetize the mice according to approved institutional protocols. NMR typically does not require anesthesia.
-
Measurements: Quantify fat mass, lean mass, and total body water.
-
Timing: Perform body composition analysis at the beginning and end of the treatment period.
Liver Histology
-
Tissue Collection: At the end of the study, euthanize the mice and perfuse the liver with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Fixation and Embedding: Post-fix the liver in 4% paraformaldehyde overnight, then process and embed in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E): To assess overall liver morphology, inflammation, and hepatocyte ballooning.
-
Masson's Trichrome: To visualize and quantify collagen deposition as a measure of fibrosis.
-
-
Scoring: Use a standardized scoring system, such as the NAFLD Activity Score (NAS), to quantify the degree of steatosis, inflammation, and ballooning.
Conclusion
The combination of this compound and Liraglutide represents a promising therapeutic strategy for the management of type 2 diabetes and associated metabolic disorders. The provided protocols offer a framework for the preclinical evaluation of this combination therapy. Further research is warranted to elucidate the precise molecular mechanisms underlying the observed synergistic effects and to translate these findings into clinical practice.
References
- 1. ciriustx.com [ciriustx.com]
- 2. Liraglutide improved the cognitive function of diabetic mice via the receptor of advanced glycation end products down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Trial Emulations of GLP-1 and Dual GLP-1/GIP Agonists to Reduce Major Adverse Liver Outcomes in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Oral Insulin Sensitizer this compound May Preserve Lean Muscle With Weight-Loss GLP1s [synapse.patsnap.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer this compound (MSDC-0602K) Could Substantially Preserve Lean Muscle in Combination with Weight-Loss GLP1s - BioSpace [biospace.com]
- 7. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer [globenewswire.com]
- 8. SLU Research: Combining Two Anti-Diabetes Drugs Provides Benefits in Mouse Models of Diabetes, Fatty Liver Disease : SLU - Saint Louis University [slu.edu]
Application Notes and Protocols for Studying Insulin Resistance in HepG2 Cells Using Azemiglitazone
For Researchers, Scientists, and Drug Development Professionals
Introduction to Azemiglitazone and Insulin Resistance
Insulin resistance is a pathological condition in which cells fail to respond to the normal actions of insulin. This is a key feature of type 2 diabetes and metabolic syndrome. The human hepatoma cell line, HepG2, is a widely used in vitro model to study hepatic insulin resistance due to its well-characterized insulin signaling pathways.[1]
This compound (MSDC-0602K) is a novel, second-generation insulin sensitizer that offers a unique mechanism of action.[2] Unlike first-generation thiazolidinediones (TZDs), this compound does not directly activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[2] Instead, it targets the mitochondrial pyruvate carrier (MPC), a key regulator of cellular metabolism.[2][3][4][5] By inhibiting the MPC, this compound modulates the flow of pyruvate into the mitochondria, thereby re-balancing glucose and fatty acid metabolism and improving insulin sensitivity.[5] This targeted mechanism of action suggests a potentially improved safety profile compared to older insulin sensitizers.[2]
These application notes provide detailed protocols for inducing insulin resistance in HepG2 cells and subsequently using this compound to study its effects on glucose metabolism and insulin signaling.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the effects of this compound on insulin-resistant HepG2 cells. This data is intended to be illustrative of the expected outcomes from the described experimental protocols.
Table 1: Effect of this compound on Glucose Uptake in Insulin-Resistant HepG2 Cells
| Treatment Group | This compound Concentration (µM) | Glucose Uptake (Fold Change vs. Control) |
| Control (Healthy) | 0 | 1.00 |
| Insulin-Resistant (IR) | 0 | 0.52 |
| IR + this compound | 1 | 0.65 |
| IR + this compound | 5 | 0.81 |
| IR + this compound | 10 | 0.95 |
Table 2: Effect of this compound on Glucose Consumption in Insulin-Resistant HepG2 Cells
| Treatment Group | This compound Concentration (µM) | Glucose Consumption (mg/dL) |
| Control (Healthy) | 0 | 55.3 |
| Insulin-Resistant (IR) | 0 | 28.1 |
| IR + this compound | 1 | 35.7 |
| IR + this compound | 5 | 44.2 |
| IR + this compound | 10 | 51.9 |
Table 3: Effect of this compound on AKT Phosphorylation in Insulin-Resistant HepG2 Cells
| Treatment Group | This compound Concentration (µM) | p-AKT/AKT Ratio (Normalized to Control) |
| Control (Healthy) | 0 | 1.00 |
| Insulin-Resistant (IR) | 0 | 0.45 |
| IR + this compound | 1 | 0.62 |
| IR + this compound | 5 | 0.79 |
| IR + this compound | 10 | 0.93 |
Experimental Protocols
Protocol 1: Induction of Insulin Resistance in HepG2 Cells with Palmitic Acid
This protocol describes a reliable method to induce a state of insulin resistance in HepG2 cells using palmitic acid (PA).[1][6]
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose (4.5 g/L)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Palmitic Acid (PA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
0.1 M NaOH
-
Sterile PBS
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Preparation of PA-BSA Conjugate:
-
Prepare a 100 mM stock solution of PA in 0.1 M NaOH by heating at 70°C.
-
Prepare a 10% (w/v) BSA solution in sterile water.
-
Add the PA stock solution dropwise to the BSA solution while stirring to achieve a final concentration of 5 mM PA. This solution should be filter-sterilized.
-
-
Induction of Insulin Resistance:
Protocol 2: 2-NBDG Glucose Uptake Assay
This protocol measures the uptake of a fluorescent glucose analog, 2-NBDG, to assess cellular glucose transport.[9]
Materials:
-
Insulin-resistant and control HepG2 cells in a black, clear-bottom 96-well plate
-
This compound
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Insulin solution (100 nM)
-
Fluorescence microplate reader
Procedure:
-
Cell Treatment:
-
After inducing insulin resistance, remove the PA-containing medium and wash the cells twice with warm PBS.
-
Add serum-free DMEM containing various concentrations of this compound (e.g., 1, 5, 10 µM) to the designated wells.
-
Incubate for 24 hours.
-
-
Insulin Stimulation:
-
Wash the cells twice with KRB buffer.
-
Add 100 µL of KRB buffer with or without 100 nM insulin to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Glucose Uptake:
-
Add 10 µL of 1 mM 2-NBDG to each well (final concentration 100 µM).
-
Incubate for 1 hour at 37°C.
-
-
Measurement:
-
Remove the 2-NBDG containing buffer and wash the cells three times with cold PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Protocol 3: Glucose Consumption Assay
This protocol quantifies the amount of glucose consumed by the cells from the culture medium.[10][11]
Materials:
-
Insulin-resistant and control HepG2 cells in a 96-well plate
-
This compound
-
Glucose Assay Kit (Glucose Oxidase method)
-
Microplate reader
Procedure:
-
Cell Treatment:
-
After inducing insulin resistance, treat the cells with various concentrations of this compound for 24 hours as described in Protocol 2.
-
Include wells with medium but no cells to serve as a blank for the initial glucose concentration.
-
-
Sample Collection:
-
After the 24-hour treatment, carefully collect a 20 µL aliquot of the culture medium from each well.
-
-
Glucose Measurement:
-
Determine the glucose concentration in the collected media using a glucose assay kit according to the manufacturer's instructions.
-
-
Calculation:
-
Calculate glucose consumption by subtracting the glucose concentration of the cell-containing wells from the glucose concentration of the cell-free blank wells.
-
Protocol 4: Western Blotting for p-AKT and Total AKT
This protocol is used to assess the activation of the insulin signaling pathway by measuring the phosphorylation of AKT.[12]
Materials:
-
Insulin-resistant and control HepG2 cells in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-AKT (Ser473) and anti-total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment with this compound and a brief stimulation with 100 nM insulin for 15-30 minutes, wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (anti-p-AKT or anti-total AKT) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Calculate the p-AKT/total AKT ratio and normalize to the control group.
-
Mandatory Visualizations
References
- 1. Establishment and Evaluation of HepG2 Cell Insulin Resistance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer this compound (MSDC-0602K) Could Substantially Preserve Lean Muscle in Combination with Weight-Loss GLP1s - BioSpace [biospace.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ciriustx.com [ciriustx.com]
- 6. mdpi.com [mdpi.com]
- 7. The Effects of Palmitate on Hepatic Insulin Resistance Are Mediated by NADPH Oxidase 3-derived Reactive Oxygen Species through JNK and p38MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3.8. Glucose Consumption Assay [bio-protocol.org]
- 11. Measurement of Glucose Uptake Activity on HepG2 Cells [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Animal Studies with Azemiglitazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting long-term animal studies with Azemiglitazone (formerly MSDC-0602), a novel insulin sensitizer. This compound is a second-generation thiazolidinedione (TZD) that selectively modulates the mitochondrial pyruvate carrier (MPC) with minimal direct activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3][4] This unique mechanism of action aims to provide the metabolic benefits of traditional TZDs while mitigating known side effects.[1][2][3][4]
Preclinical studies in various rodent models of metabolic disease, such as diet-induced obesity (DIO), non-alcoholic steatohepatitis (NASH), and type 2 diabetes, have demonstrated the potential of this compound to improve insulin sensitivity, reduce liver fat, and preserve lean muscle mass.[1][5][6] Long-term studies, including 2-year carcinogenicity studies, have been completed, supporting its safety profile for chronic administration.[1]
This document outlines the necessary protocols for animal model selection, induction of metabolic disease, preparation and administration of this compound, and the subsequent in-life monitoring and terminal endpoint analysis.
Signaling Pathway of this compound
This compound's primary mechanism of action is the inhibition of the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. By inhibiting MPC, this compound reduces the entry of pyruvate into the tricarboxylic acid (TCA) cycle, thereby modulating cellular metabolism. This action is believed to underlie its insulin-sensitizing effects. Unlike first-generation TZDs, this compound has a low affinity for PPARγ, which is thought to reduce the risk of associated side effects.
Caption: this compound inhibits the mitochondrial pyruvate carrier (MPC).
Experimental Protocols
Animal Models and Metabolic Disease Induction
Long-term studies with this compound have utilized various mouse models that recapitulate key aspects of human metabolic diseases.
a) Diet-Induced Obesity (DIO) Mouse Model:
This model is ideal for studying the effects of this compound on obesity, insulin resistance, and related metabolic dysfunctions.
-
Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.[7]
-
Age: Start the diet at 6-8 weeks of age.[7]
-
Housing: House mice individually to monitor food intake accurately. Maintain a 12-hour light/dark cycle in a temperature and humidity-controlled environment.[8]
-
Diet:
-
Induction Period: The development of obesity and insulin resistance typically takes 8-16 weeks.[7] An increase in body weight can be observed as early as 2 weeks, with significant differences from the control group appearing after 4 weeks.[7]
b) Nonalcoholic Steatohepatitis (NASH) Mouse Model:
To study the effects of this compound on liver pathology, a model that develops NASH with fibrosis is required.
-
Animal Strain: C57BL/6J mice on a specific diet can develop NASH. Another model used in this compound studies is the MS-NASH mouse.[10][11]
-
Diet: A "Western-type" diet high in fat (e.g., 42% of kcal), sucrose, and cholesterol is effective in inducing NASH.[8]
-
Induction Period: The development of NASH with fibrosis can take 16 weeks or longer.
c) Genetic Model of Type 2 Diabetes (db/db mice):
This model is characterized by a mutation in the leptin receptor, leading to hyperphagia, obesity, and severe type 2 diabetes.[10][11]
-
Animal Strain: BKS.Cg-Dock7m +/+ Leprdb/J (db/db) mice.
-
Characteristics: These mice spontaneously develop obesity, insulin resistance, and hyperglycemia.
-
Considerations: Due to the severity of the phenotype, careful monitoring of animal health is crucial.
This compound Formulation and Administration
a) Formulation:
This compound is typically administered as its potassium salt, this compound potassium (MSDC-0602K).[2] For oral administration in preclinical studies, it can be formulated in a suitable vehicle. While specific details for this compound are proprietary, a common method for oral gavage of similar compounds involves suspension in an aqueous vehicle.
Protocol for Oral Suspension Preparation (General):
-
Weigh the required amount of this compound potassium powder.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Gradually add the this compound powder to the methylcellulose solution while vortexing or stirring to ensure a uniform suspension.
-
Prepare fresh daily or as stability data permits.
b) Administration:
-
Route: Oral administration is the intended clinical route and is used in preclinical studies.[12]
-
Method:
-
Oral Gavage: This is a common method for precise dosing.[10][11] However, it can be stressful for the animals and may require skilled technicians to avoid injury.[13]
-
Micropipette-Guided Drug Administration (MDA): This is a less stressful alternative where the animal is trained to voluntarily consume the drug formulation from a pipette tip.[13]
-
Dietary Admixture: For long-term studies, incorporating the drug into the diet can be a low-stress method. A concentration of 331 ppm has been reported in some studies.
-
Protocol for Oral Gavage:
-
Acclimatize the animals to handling for several days before starting the dosing regimen.
-
Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.
-
Gently restrain the mouse and insert the gavage needle into the esophagus, delivering the formulation directly into the stomach.
-
The volume should not exceed 10 ml/kg body weight.
-
Observe the animal for any signs of distress after the procedure.
Long-Term Study Design and Monitoring
a) Study Duration:
Long-term efficacy studies typically last for several weeks to months.[3] Carcinogenicity studies in rodents are conducted for up to 2 years (104 weeks).[1]
b) Dosing:
Dosing in preclinical studies has been reported as 331 ppm in the diet, which results in blood concentrations of 2-5 μM.[3] For oral gavage studies, doses would be calculated based on the desired exposure levels.
c) In-Life Monitoring:
-
Clinical Observations: Conduct daily cage-side observations for any signs of toxicity, morbidity, or mortality.
-
Body Weight and Food Intake: Measure body weight and food consumption weekly.[8]
-
Metabolic Monitoring:
-
Fasting Blood Glucose and Insulin: Measure at baseline and at regular intervals (e.g., every 4 weeks).
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform at baseline and at the end of the study to assess changes in glucose metabolism and insulin sensitivity.
-
-
Body Composition: Analyze changes in fat mass and lean mass using techniques like dual-energy X-ray absorptiometry (DEXA) or quantitative magnetic resonance (qMR) at specified time points.[9][14]
Experimental Workflow for a Long-Term DIO Study:
Caption: Workflow for a diet-induced obesity study with this compound.
Terminal Procedures and Endpoint Analysis
At the end of the study, a comprehensive analysis is performed to evaluate the effects of this compound.
a) Euthanasia and Tissue Collection:
-
Fast animals overnight before the terminal procedure.
-
Collect a terminal blood sample via cardiac puncture for serum biomarker analysis.
-
Euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perform a gross necropsy, examining all major organs.
-
Collect and weigh key organs, including the liver, adipose tissue depots (e.g., epididymal, subcutaneous), and skeletal muscle.
-
Fix a portion of the tissues in 10% neutral buffered formalin for histopathology and snap-freeze the remaining tissue in liquid nitrogen for molecular analysis.[15]
b) Serum Biomarker Analysis:
Analyze serum samples for key metabolic and liver injury markers.
-
Insulin: Use a commercially available mouse insulin ELISA kit.[16][17][18][19][20]
-
Liver Enzymes: Measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using standard enzymatic assays.
-
Lipids: Quantify triglycerides and cholesterol levels.
c) Histopathology:
-
Liver:
-
Embed formalin-fixed liver tissue in paraffin and section at 5 µm.[15]
-
Hematoxylin and Eosin (H&E) Staining: To assess overall liver morphology, steatosis, inflammation, and hepatocyte ballooning.
-
Sirius Red Staining: To visualize and quantify collagen deposition as a measure of fibrosis.[15][21][22][23][24] The collagen proportional area can be quantified using image analysis software.[24]
-
-
Adipose Tissue: H&E staining to assess adipocyte size and morphology.
-
Skeletal Muscle: H&E staining to assess muscle fiber integrity.
Protocol for Sirius Red Staining:
-
Deparaffinize and rehydrate paraffin-embedded tissue sections.
-
Stain with Weigert's hematoxylin for 8 minutes.
-
Rinse in running tap water for 10 minutes.
-
Stain in Picro-Sirius Red solution for 1 hour.
-
Wash in two changes of acidified water (0.5% acetic acid).
-
Dehydrate through graded ethanol solutions, clear in xylene, and mount.
Data Presentation
Summarize all quantitative data in tables for clear comparison between treatment groups.
Table 1: Effects of Long-Term this compound Treatment on Body Composition and Metabolic Parameters in DIO Mice (Example Data)
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Body Weight (g) | 45.2 ± 2.1 | 42.8 ± 1.9 | 40.5 ± 2.0 |
| Fat Mass (%) | 35.6 ± 3.5 | 30.1 ± 2.8 | 25.8 ± 2.5 |
| Lean Mass (%) | 60.1 ± 3.2 | 65.3 ± 2.9* | 69.5 ± 3.1 |
| Fasting Glucose (mg/dL) | 185 ± 15 | 150 ± 12 | 125 ± 10** |
| Fasting Insulin (ng/mL) | 3.5 ± 0.5 | 2.1 ± 0.4 | 1.5 ± 0.3 |
| HOMA-IR | 32.1 ± 4.5 | 15.8 ± 3.1 | 9.3 ± 2.2*** |
*Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001.
Table 2: Effects of Long-Term this compound Treatment on Liver Parameters in NASH Mice (Example Data)
| Parameter | Vehicle Control | This compound |
| Liver Weight (g) | 2.1 ± 0.2 | 1.7 ± 0.1 |
| Serum ALT (U/L) | 120 ± 15 | 65 ± 10 |
| Serum AST (U/L) | 150 ± 20 | 80 ± 12 |
| NAFLD Activity Score (NAS) | 5.8 ± 0.6 | 3.2 ± 0.5** |
| Fibrosis Stage (0-4) | 2.5 ± 0.4 | 1.5 ± 0.3 |
| Collagen Proportional Area (%) | 8.2 ± 1.1 | 4.5 ± 0.8** |
*Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p<0.05, *p<0.01.
References
- 1. ciriustx.com [ciriustx.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Cirius Therapeutics Announces Positive Data for MPC Inhibitor 0602K Alone and in Combination with Tirzepatide [prnewswire.com]
- 6. New Oral Insulin Sensitizer this compound May Preserve Lean Muscle With Weight-Loss GLP1s [synapse.patsnap.com]
- 7. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diet-induced obesity murine model [protocols.io]
- 9. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Novel insulin sensitizer MSDC-0602K improves insulinemia and fatty liver disease in mice, alone and in combination with liraglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound by Cirius Therapeutics for Metabolic Dysfunction-Associated Steatohepatitis (MASH): Likelihood of Approval [pharmaceutical-technology.com]
- 13. Use of Micropipette-Guided Drug Administration as an Alternative Method to Oral Gavage in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. abcam.com [abcam.com]
- 18. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. Sirius Red staining of murine tissues [protocols.io]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.rsna.org [pubs.rsna.org]
Application Notes and Protocols for the Quantification of Azemiglitazone in Human Plasma using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azemiglitazone is a novel therapeutic agent under investigation, and robust bioanalytical methods are crucial for its clinical development. These application notes provide a detailed protocol for a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in human plasma. The described method is essential for pharmacokinetic and toxicokinetic studies. While specific methods for this compound are not widely published, this protocol is based on established methodologies for similar small molecule drugs, particularly those in the glitazone class.
Principle of the Method
This method utilizes the high separation efficiency of UPLC coupled with the high selectivity and sensitivity of tandem mass spectrometry to accurately quantify this compound in a complex biological matrix like human plasma. The protocol involves a simple protein precipitation step for sample cleanup, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound internal standard (e.g., a stable isotope-labeled version like this compound-d4)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex QTRAP or Waters Xevo TQ-S)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in an appropriate solvent (e.g., methanol or DMSO) to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the internal standard primary stock solution with the same diluent to a final concentration suitable for spiking into plasma samples (e.g., 100 ng/mL).
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for blank samples, calibration standards, quality control (QC) samples, and unknown study samples.
-
To 100 µL of plasma in each tube, add 10 µL of the internal standard working solution and vortex briefly. For the blank sample, add 10 µL of the diluent without the internal standard.
-
For calibration standards and QC samples, spike with the appropriate working standard solutions.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC Conditions
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 minutes, hold for 0.5 min, re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | Approximately 4 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | To be determined by direct infusion of the standards (Hypothetical: this compound: m/z 357 -> 134; IS: m/z 361 -> 138) |
| Collision Energy | Optimized for each transition |
Data Presentation
The following table summarizes the hypothetical validation parameters for the UPLC-MS/MS method for this compound. These values are representative of what would be expected for a robust and reliable bioanalytical assay.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quant. (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% ( < 20% at LLOQ) |
| Inter-day Precision (%CV) | < 15% ( < 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the IS |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the analysis of this compound in plasma samples.
Caption: Workflow for this compound analysis in plasma.
Signaling Pathway Diagram
As this compound is a small molecule drug, a signaling pathway diagram is not directly applicable to its analytical detection method. The experimental workflow diagram above provides the most relevant visualization for this application note.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in human plasma using UPLC-MS/MS. The method is designed to be sensitive, selective, and robust, making it suitable for supporting pharmacokinetic studies in drug development. Adherence to this protocol will enable researchers to generate high-quality data for the assessment of this compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Troubleshooting & Optimization
Technical Support Center: Azemiglitazone Solubility for In Vivo Studies
Welcome to the technical support center for Azemiglitazone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during in vivo studies with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues related to this compound solubility.
Q1: My this compound is not dissolving in aqueous solutions. What should I do?
A1: this compound is poorly soluble in water. To achieve a suitable concentration for in vivo studies, a co-solvent system is necessary. A common and effective approach is to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) before further dilution with other vehicles.
Q2: I'm observing precipitation after adding saline to my DMSO stock solution. How can I prevent this?
A2: Precipitation upon addition of an aqueous solution (like saline) to a DMSO stock is a common issue for poorly soluble compounds. This is often due to the drug coming out of solution as the solvent polarity increases. Here are several troubleshooting steps:
-
Sequential Solvent Addition: The order of solvent addition is critical. Always dissolve this compound completely in DMSO first. Then, slowly add co-solvents like PEG300 and surfactants like Tween-80, ensuring the solution remains clear at each step, before finally adding saline dropwise while vortexing.
-
Use of Co-solvents and Surfactants: Polyethylene glycol (e.g., PEG300) can act as a co-solvent to improve solubility, while a surfactant like Tween-80 helps to create a stable microemulsion and prevent precipitation.
-
Sonication and Gentle Warming: If precipitation occurs, gentle warming (to 37°C) and sonication can help to redissolve the compound. However, be cautious with temperature to avoid degradation.
-
Adjusting Formulation Ratios: You may need to optimize the ratio of the solvents. Decreasing the final percentage of saline and increasing the percentage of PEG300 or Tween-80 can help maintain solubility. Refer to the formulation tables below for starting points.
Q3: What are the recommended storage conditions for my prepared this compound formulation?
A3: It is highly recommended to prepare the final working solution fresh on the day of use. If temporary storage is necessary, store the formulation at 2-8°C and visually inspect for any signs of precipitation before use. Stock solutions of this compound in pure DMSO can be stored at -20°C or -80°C for longer periods, but repeated freeze-thaw cycles should be avoided.
Q4: Are there alternative formulations I can try if the standard DMSO-based one is not suitable for my experiment?
A4: Yes, several alternative formulation strategies can be employed for poorly soluble drugs like this compound:
-
Cyclodextrin-based Formulations: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), can encapsulate the drug molecule, increasing its aqueous solubility.
-
Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) using oils (e.g., corn oil, sesame oil), surfactants, and co-solvents can improve oral absorption.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.
Q5: I am concerned about the potential toxicity of DMSO in my animal model. What are my options?
A5: While DMSO is a widely used solvent, high concentrations can have physiological effects. To mitigate this, you can:
-
Minimize DMSO Concentration: Aim for the lowest effective concentration of DMSO in your final formulation, ideally 10% or less.
-
Alternative Solvents: Explore less toxic organic solvents, though their solvating power for this compound would need to be determined.
-
Alternative Formulations: Consider the alternative formulations mentioned in Q4, such as cyclodextrin or lipid-based systems, which can reduce or eliminate the need for DMSO.
Quantitative Data: this compound Solubility
The following table summarizes the known solubility of this compound in common solvents.
| Solvent | Solubility | Notes |
| Water | Insoluble (<0.1 mg/mL) | This compound is practically insoluble in aqueous solutions. |
| DMSO | Up to 250 mg/mL (for the potassium salt) | Hygroscopic DMSO can reduce solubility; use fresh, anhydrous DMSO. Ultrasonic assistance may be needed. |
| Ethanol | Insoluble | Not a suitable primary solvent for achieving high concentrations. |
Recommended In Vivo Formulations
This table provides starting point formulations for preparing this compound for oral gavage in mice. It is crucial to test the solubility and stability of your specific batch of this compound in the chosen formulation.
| Formulation Component | Standard Formulation | Alternative Formulation 1 (Lower DMSO) | Alternative Formulation 2 (Corn Oil based) |
| This compound | Target Concentration | Target Concentration | Target Concentration |
| DMSO | 10% | 5% | 10% |
| PEG300 | 40% | 40% | - |
| Tween-80 | 5% | 5% | 5% |
| Saline (0.9% NaCl) | 45% | 50% | - |
| Corn Oil | - | - | 85% |
| Achievable Conc. | ≥ 2.08 mg/mL | Dependent on compound | Dependent on compound |
Experimental Protocols
Protocol 1: Preparation of a Standard In Vivo Formulation for Oral Gavage
This protocol describes the preparation of the standard formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
Materials:
-
This compound (or its potassium salt)
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and volume.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder. Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Add PEG300: To the clear DMSO solution, add the required volume of PEG300. Vortex until the solution is homogeneous.
-
Add Tween-80: Add the required volume of Tween-80 to the mixture. Vortex thoroughly to ensure complete mixing.
-
Add Saline: Slowly add the sterile saline to the mixture in a dropwise manner while continuously vortexing. This step is critical to prevent precipitation.
-
Final Inspection: Once all the saline has been added, vortex the final solution for another 1-2 minutes. The final formulation should be a clear, homogenous solution. If any cloudiness or precipitation is observed, refer to the troubleshooting guide.
-
Administration: Use the freshly prepared formulation for oral gavage immediately.
Visualizations
This compound Mechanism of Action: Inhibition of the Mitochondrial Pyruvate Carrier
This compound functions by inhibiting the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane. The MPC is responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. Once inside the matrix, pyruvate is converted to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for cellular respiration and energy production. By blocking the MPC, this compound reduces the influx of pyruvate into the mitochondria, thereby modulating cellular metabolism.
Caption: this compound inhibits the transport of pyruvate into the mitochondria.
Experimental Workflow: Preparing this compound for In Vivo Studies
This workflow diagram outlines the key steps and decision points for successfully preparing an this compound formulation for oral gavage.
Caption: Step-by-step workflow for preparing this compound in vivo formulations.
Logical Relationship: Troubleshooting Formulation Precipitation
This diagram provides a logical approach to troubleshooting precipitation issues during the preparation of this compound formulations.
Caption: A guide to resolving precipitation issues with this compound formulations.
Azemiglitazone stability and storage best practices
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with best practices for the stability and storage of Azemiglitazone. Please note that comprehensive public data on the specific degradation pathways of this compound is limited. The information provided herein is based on available data for this compound and related compounds in the thiazolidinedione class.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
A1: Solid this compound powder should be stored at -20°C for long-term storage. When stored at -20°C, it is recommended to use it within one year. For short-term storage, 4°C is acceptable. It is crucial to store the compound in a tightly sealed container, away from moisture.
Q2: What is the recommended storage for this compound in solvent?
A2: this compound dissolved in a solvent such as DMSO should be stored at -80°C. Under these conditions, the solution is stable for up to two years. For the potassium salt of this compound (MSDC-0602K) in solvent, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month, sealed and away from moisture.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the solution into single-use volumes.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not publicly available, compounds with similar chemical structures, particularly those containing phenyl ether moieties, can be susceptible to photodegradation. Therefore, it is recommended to protect this compound, both in solid form and in solution, from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What solvents are compatible with this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). When preparing solutions, ensure the use of anhydrous, high-purity solvents to minimize potential degradation.
Q5: Are there any known incompatibilities for this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage. | - Review storage conditions. Ensure the compound has been stored at the recommended temperature and protected from light and moisture. - Prepare fresh solutions from solid powder for critical experiments. - Perform a purity analysis (e.g., by HPLC) on the stored material to check for degradation products. |
| Precipitation observed in a stored solution. | Solvent evaporation or exceeding solubility limits after temperature changes. | - Ensure the storage container is tightly sealed to prevent solvent evaporation. - Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, it may indicate degradation, and a fresh solution should be prepared. - Consider preparing a more dilute stock solution if precipitation is a recurring issue. |
| Discoloration of the solid powder or solution. | Potential degradation of the compound. | - Do not use the discolored material. - Discard the material and use a fresh, properly stored batch for your experiments. - Investigate potential causes of degradation, such as exposure to light, elevated temperatures, or incompatible substances. |
Stability Data Summary
While specific quantitative stability data for this compound under various stress conditions is not publicly available, the following table summarizes the recommended storage conditions based on information from chemical suppliers.
| Form | Storage Temperature | Duration | Additional Notes |
| This compound (Solid) | -20°C | 1 year | Store in a tightly sealed container, away from moisture. |
| This compound in Solvent | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| This compound Potassium (Solid) | 4°C | Not specified | Store sealed and away from moisture. |
| This compound Potassium in Solvent | -80°C | 6 months | Store sealed and away from moisture. Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
| This compound Potassium in Solvent | -20°C | 1 month | Store sealed and away from moisture. Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
Experimental Protocols
General Protocol for Stability Testing of this compound (Forced Degradation Study)
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: Store the solid powder and the stock solution at 60°C for 7 days.
-
Photostability: Expose the solid powder and the stock solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution of acetonitrile and a phosphate buffer, with UV detection).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound under each stress condition.
Visualizations
Hypothetical Degradation Pathway of this compound
The following diagram illustrates a hypothetical degradation pathway for this compound based on the known reactivity of the thiazolidinedione ring and ether linkages found in similar compounds. The primary degradation routes are likely to be hydrolysis of the thiazolidinedione ring and cleavage of the ether bond.
Caption: Hypothetical degradation pathways of this compound.
Experimental Workflow for this compound Stability Testing
This diagram outlines the key steps in performing a forced degradation study for this compound.
Caption: Workflow for this compound forced degradation study.
References
How to minimize Azemiglitazone off-target effects in cell-based assays
Welcome to the technical support center for Azemiglitazone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its known off-target effects?
This compound is a second-generation thiazolidinedione (TZD) designed as a novel insulin sensitizer.[1][2] Its primary on-target effect is the modulation of the mitochondrial pyruvate carrier (MPC).[1][3][4] Unlike first-generation TZDs, this compound was developed to have limited direct binding and activation affinity for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which is associated with undesirable side effects.[1][2][3][5] However, at higher concentrations, it can still interact with PPARγ.[4][5] Therefore, a key consideration in cell-based assays is to differentiate MPC-mediated effects from potential PPARγ-related off-target effects.
Q2: I am observing unexpected cytotoxicity in my cell-based assay. Could this be an off-target effect of this compound?
Unforeseen cytotoxicity can indeed be an off-target effect. It is crucial to determine if the observed cell death is a consequence of the intended modulation of mitochondrial pyruvate metabolism or an unrelated off-target interaction. To investigate this, you should perform a dose-response experiment and determine the EC50 for your therapeutic effect and the CC50 (cytotoxic concentration 50%). A significant separation between these two values suggests a therapeutic window, while overlapping values may indicate that the cytotoxicity is linked to the on-target mechanism or a potent off-target effect.
Q3: How can I confirm that the observed cellular response is due to the on-target activity of this compound on the mitochondrial pyruvate carrier (MPC)?
To confirm on-target activity, you can employ several strategies:
-
Use of a known MPC inhibitor as a positive control: Compare the cellular phenotype induced by this compound with that of a well-characterized MPC inhibitor.
-
Genetic knockdown or knockout of MPC subunits: If the effect of this compound is attenuated in cells lacking MPC1 or MPC2, it strongly suggests on-target activity.
-
Rescue experiments: Assess whether the observed phenotype can be reversed by providing downstream metabolites that bypass the need for mitochondrial pyruvate transport.
Q4: What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound depends on the cell type and the specific assay. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup. Based on available data, concentrations in the low micromolar range are often used for in vitro studies.[5] For example, a concentration of 15 μM has been used to demonstrate specific crosslinking to MPC in liver mitochondria.[5] However, it is important to note that this compound has a reported IC50 of 18.25 μM for PPARγ, so concentrations approaching this level may induce off-target effects.[4][5]
Troubleshooting Guides
Issue 1: High background or variable results in a PPARγ reporter assay.
-
Potential Cause 1: Sub-optimal cell culture conditions. Inconsistent cell seeding density, passage number, or the presence of contaminants like mycoplasma can lead to variability.[6][7][8]
-
Troubleshooting Step: Ensure consistent cell seeding density in all wells. Use cells within a defined passage number range and regularly test for mycoplasma contamination.
-
-
Potential Cause 2: Interference from media components. Phenol red and other components in cell culture media can cause autofluorescence, which can interfere with reporter assays.[9][10]
-
Troubleshooting Step: Use phenol red-free media for the assay. If high background persists, consider performing the final measurement in a buffer solution like PBS.[9]
-
-
Potential Cause 3: Inappropriate plate selection. The color and type of microplate can affect background signal and crosstalk between wells.[8][10]
-
Troubleshooting Step: For luminescence-based assays, use solid white plates to maximize signal and prevent crosstalk. For fluorescence-based assays, use black plates with clear bottoms to reduce background.[10]
-
Issue 2: Difficulty in distinguishing on-target MPC inhibition from off-target PPARγ activation.
-
Potential Cause: Use of a supra-physiological concentration of this compound. At high concentrations, the selectivity of this compound for MPC over PPARγ may be diminished.
-
Troubleshooting Step 1: Perform a detailed dose-response analysis. Determine the EC50 for the desired MPC-mediated effect and for PPARγ activation in a reporter assay. Aim to use a concentration that maximizes the on-target effect while minimizing PPARγ activation.
-
Troubleshooting Step 2: Use a PPARγ antagonist. Co-treatment with a specific PPARγ antagonist can help to block any off-target effects mediated by this receptor, thereby isolating the MPC-related effects.
-
Troubleshooting Step 3: Employ a competitive binding assay. This can help to quantify the relative affinity of this compound for MPC and PPARγ in your specific cellular context.[11][12][13][14][15]
-
Data Presentation
Table 1: Receptor and Transporter Interaction Profile of this compound
| Target | Assay Type | IC50 / EC50 (µM) | Reference |
| On-Target | |||
| Mitochondrial Pyruvate Carrier (MPC) | Mitochondrial binding assay | 1.38 | [4] |
| Potential Off-Target | |||
| PPARγ | Competitive binding assay | 18.25 | [4][5] |
| PPARγ | Reporter gene assay (HepG2 cells) | Minimal activation even at 50 µM | [4] |
Table 2: Recommended Starting Concentration Ranges for Common Cell-Based Assays
| Assay Type | Cell Line Example | Recommended Starting Concentration Range (µM) | Key Considerations |
| MPC Inhibition Assay | HepG2 | 1 - 20 | Monitor for cytotoxicity at higher concentrations. |
| PPARγ Reporter Assay | HEK293T | 10 - 50 | Use as a counterscreen to determine off-target activation. |
| Cytotoxicity Assay | Varies | 1 - 100 | Determine the CC50 to establish a therapeutic window. |
Experimental Protocols
Protocol 1: PPARγ Reporter Gene Assay
This protocol is for assessing the potential off-target activation of PPARγ by this compound.[16][17][18][19][20][21][22][23][24][25]
-
Cell Seeding: Seed HEK293T cells (or another suitable cell line) in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a PPARγ expression vector and a reporter vector containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase). A control vector (e.g., expressing Renilla luciferase) should also be co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, a known PPARγ agonist (positive control, e.g., Rosiglitazone), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for an additional 24-48 hours.
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of both the experimental and control reporter genes using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the experimental reporter gene activity to the control reporter gene activity. Plot the normalized activity against the compound concentration to generate a dose-response curve.
Protocol 2: Cytotoxicity Assay (MTT-based)
This protocol is for evaluating the cytotoxic effects of this compound.[26][27]
-
Cell Seeding: Seed your target cell line in a 96-well clear plate at an appropriate density and allow them to adhere overnight.[28]
-
Compound Treatment: Replace the medium with fresh medium containing a serial dilution of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the concentration of this compound to determine the CC50.
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol provides an alternative method for assessing cytotoxicity by measuring the release of LDH from damaged cells.[29]
-
Assay Setup: Prepare your 96-well plate with target cells, experimental compounds (this compound), and controls as you would for other cytotoxicity assays. Include controls for spontaneous LDH release (cells with medium only), maximum LDH release (cells with lysis buffer), and a no-cell background control.[29]
-
Incubation: Incubate the plate for the desired exposure time at 37°C.[29]
-
Lysis of Maximum Release Wells: Approximately 45 minutes before the end of the incubation, add the provided lysis solution to the maximum LDH release control wells.[29]
-
Supernatant Transfer: Centrifuge the plate to pellet the cells. Carefully transfer the supernatant from each well to a fresh flat-bottom 96-well plate.[29]
-
LDH Reaction: Add the LDH substrate mix to each well of the new plate.[29]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[29]
-
Stop Reaction: Add the stop solution to each well.[29]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[29]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.[29]
Visualizations
Caption: On-target vs. potential off-target signaling pathways of this compound.
Caption: Experimental workflow to differentiate on-target from off-target effects.
Caption: Troubleshooting flowchart for high assay variability.
References
- 1. ciriustx.com [ciriustx.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. New Oral Insulin Sensitizer this compound May Preserve Lean Muscle With Weight-Loss GLP1s [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 8. youtube.com [youtube.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. selectscience.net [selectscience.net]
- 11. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 12. support.nanotempertech.com [support.nanotempertech.com]
- 13. nicoyalife.com [nicoyalife.com]
- 14. Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 16. Establishment of a cell-based drug screening model for identifying agonists of human peroxisome proliferator-activated receptor gamma (PPARγ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Indigo Biosciences Human Peroxisome Proliferator-Activated Receptor gamma | Fisher Scientific [fishersci.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. promega.com [promega.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. caymanchem.com [caymanchem.com]
- 23. Reporter Gene Assays_Reporter Gene Assays: Methods and Protocols - Reporter Gene Assays - ICE Bioscience [en.ice-biosci.com]
- 24. Reporter Gene Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. qiagen.com [qiagen.com]
- 26. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 29. ulab360.com [ulab360.com]
Technical Support Center: Interpreting Unexpected Results in Azemiglitazone-Treated Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azemiglitazone. The information is presented in a question-and-answer format to directly address specific issues that may arise during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a second-generation thiazolidinedione (TZD) that functions as an insulin sensitizer. Its primary mechanism is the inhibition of the mitochondrial pyruvate carrier (MPC). This mode of action is distinct from first-generation TZDs because this compound has a low affinity for and minimally activates the peroxisome proliferator-activated receptor-gamma (PPARγ), which is expected to reduce the adverse effects associated with full PPARγ agonists.[1] By inhibiting the MPC, this compound modulates the entry of pyruvate into the mitochondria, which can shift metabolism from glucose towards the utilization of fatty acids and amino acids.[2]
Q2: What are the expected therapeutic effects of this compound in animal models of metabolic disease?
A2: In animal models such as diabetic db/db mice and diet-induced obese (DIO) mice, this compound is expected to improve insulin sensitivity, leading to better glycemic control.[3][4] This is typically observed as a reduction in fasting blood glucose and improved glucose tolerance during an oral glucose tolerance test (OGTT).[3][5]
Q3: Have there been any consistently reported "unexpected" positive findings with this compound in animal models?
A3: Yes, preclinical studies have revealed some notable positive outcomes. When used in combination with a GLP-1 receptor agonist (liraglutide) in diabetic db/db mice, this compound was observed to preserve lean body mass (muscle) while still promoting fat loss.[5][6] In contrast, the GLP-1 agonist alone led to a decrease in lean mass.[5][6] Additionally, this compound, both alone and in combination with a GLP-1 agonist, has been shown to increase the amount of brown adipose tissue (BAT), which is known for its thermogenic and energy-expending properties.[5][6]
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses potential discrepancies between expected and observed outcomes in this compound-treated animal models.
Issue 1: Lack of Efficacy or High Variability in Glycemic Control
Q1.1: My this compound-treated group does not show significant improvement in glucose tolerance compared to the vehicle group. What are the possible reasons?
A1.1: Several factors could contribute to a lack of observed efficacy:
-
Animal Model Variability: The db/db mouse model, while widely used, can exhibit significant variability in the progression of its diabetic phenotype.[3][7] Factors such as the genetic background of the mice can influence the severity of the disease.[8] It is crucial to have well-defined baseline characteristics for all animals before starting the study.
-
Age of Animals: The metabolic state of db/db mice changes with age. Younger mice (around 6 weeks) may have near-normal fasting glucose, while older mice (16 weeks and beyond) can have severe hyperglycemia and degenerated β-cell function.[3] The timing of the intervention is critical.
-
Dietary Influences: In diet-induced obesity (DIO) models, the specific composition of the high-fat diet can influence the development of metabolic syndrome.[9] Ensure the diet is consistent and from a reputable supplier.
-
Compound Administration: Verify the correct dosage, formulation, and route of administration. Ensure the stability of this compound in the vehicle used.
Issue 2: Unexpected Changes in Body Weight and Composition
Q2.1: My this compound-treated animals are showing weight gain, which is a known side effect of older TZDs. Is this expected?
A2.1: While this compound is designed to be PPARγ-sparing to avoid the side effects of older TZDs, some weight gain has been observed in animal studies.[10] This is thought to be due to a redistribution of fat from visceral to subcutaneous depots, which is considered metabolically beneficial, and an increase in lean muscle mass.[2] However, if the weight gain is excessive and not accompanied by improvements in metabolic parameters, consider the following:
-
Fluid Retention: First-generation TZDs are known to cause fluid retention.[11] While this compound is designed to avoid this, it is a possibility to consider, especially at higher doses.
-
Food Intake: While not a primary reported effect, monitor food intake to rule out hyperphagia as a contributing factor.
Q2.2: I am not observing the expected preservation of lean mass in my combination study with a GLP-1 agonist.
A2.2: The preservation of lean mass is a key finding, so a lack of this effect warrants investigation:
-
Body Composition Analysis Technique: Ensure the accuracy and calibration of your DEXA scanner or other body composition analysis equipment. The positioning of the animal during the scan is critical for accurate results.
-
Dosing and Timing: The synergistic effect may be dependent on the specific doses and timing of administration of both this compound and the GLP-1 agonist.
Issue 3: Inconsistent or Unexpected Biomarker Results
Q3.1: I am seeing inconsistent results in plasma insulin levels. What could be the cause?
A3.1: Insulin levels can be highly variable. Consider the following:
-
Fasting State: Ensure that animals are properly fasted before blood collection, as even small amounts of food can significantly impact insulin levels.
-
Stress: The stress of handling and blood collection can influence hormone levels.[3] Acclimatize the animals to the procedures as much as possible.
-
Sample Handling: Proper collection and processing of blood samples are crucial for accurate insulin measurements.
Q3.2: My results for brown adipose tissue (BAT) activation are not clear.
A3.2: Assessing BAT activity can be complex.
-
Method of Assessment: Histological analysis and measurement of UCP1 expression are common methods. For functional assessment, consider techniques like PET/CT imaging.
-
Environmental Temperature: The housing temperature of the mice can significantly impact BAT activity. Standard room temperature is below the thermoneutral zone for mice, leading to chronic BAT activation.
Data Presentation
Table 1: Summary of Preclinical Findings for this compound in Diabetic db/db Mice (in combination with Liraglutide)
| Parameter | Liraglutide Alone | This compound + Liraglutide | Reference(s) |
| Body Composition | |||
| Lean Body Mass | Decreased | Preserved | [5][6] |
| Brown Adipose Tissue (BAT) | No significant change | Increased | [5][6] |
| Metabolic Parameters | |||
| Glucose Tolerance | Improved | Synergistic Improvement | [5][6] |
| Circulating Insulin | Elevated | Less Elevation | [5][6] |
| Pancreatic Insulin Content | No significant change | Increased | [5][6] |
Experimental Protocols
1. Oral Glucose Tolerance Test (OGTT) in db/db Mice
-
Animal Preparation: Fast mice overnight (approximately 16-18 hours) with free access to water.
-
Baseline Measurement: At time 0, collect a small blood sample from the tail vein to measure baseline blood glucose using a glucometer.
-
Glucose Administration: Administer a 2.0 g/kg body weight solution of glucose orally via gavage.
-
Blood Sampling: Collect blood samples from the tail vein at 30, 60, and 120 minutes post-glucose administration.
-
Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC) for each group.
2. Body Composition Analysis using Dual-Energy X-ray Absorptiometry (DEXA)
-
Animal Preparation: Anesthetize the mouse using isoflurane or another appropriate anesthetic.
-
Positioning: Place the anesthetized mouse in a prone position on the DEXA scanner platform. Ensure the limbs and tail are positioned consistently for each scan.
-
Scanning: Perform a whole-body scan according to the manufacturer's instructions.
-
Data Analysis: Use the software to define regions of interest and quantify lean mass, fat mass, and bone mineral density.
3. Assessment of Brown Adipose Tissue (BAT) Activity
-
Histology:
-
Dissect the interscapular BAT depot and fix in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and section.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize lipid droplet size and morphology.
-
-
Immunohistochemistry for UCP1:
-
Use a specific primary antibody against Uncoupling Protein 1 (UCP1) on the tissue sections.
-
Employ a suitable secondary antibody and detection system to visualize UCP1 expression, which is indicative of BAT activity.
-
Visualizations
Caption: this compound's primary mechanism of action.
Caption: A typical experimental workflow for in vivo studies.
Caption: A decision tree for troubleshooting unexpected results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ciriustx.com [ciriustx.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. New Oral Insulin Sensitizer this compound May Preserve Lean Muscle With Weight-Loss GLP1s [synapse.patsnap.com]
- 5. ciriustx.com [ciriustx.com]
- 6. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer this compound (MSDC-0602K) Could Substantially Preserve Lean Muscle in Combination with Weight-Loss GLP1s - BioSpace [biospace.com]
- 7. Impairment of cognitive flexibility in type 2 diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Murine Models of Obesity [mdpi.com]
- 10. Thiazolidinediones: effects on insulin resistance and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in long-term Azemiglitazone administration and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Azemiglitazone. The information is designed to address specific issues that may be encountered during long-term experimental administration.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot common and potential issues during this compound experiments.
Q1: We are observing unexpected weight gain in our animal models during long-term this compound administration. Is this a known effect and what is the underlying mechanism?
A1: Yes, weight gain is a potential side effect associated with thiazolidinediones (TZDs), the class of drugs to which this compound belongs.[1][2] Although this compound is designed for an improved safety profile by minimizing direct PPAR-γ activation, some TZD class effects might still be observed.[3]
-
Mechanism: The weight gain associated with TZDs is often attributed to two main factors:
-
Fluid Retention: TZDs can cause peripheral edema due to increased vascular permeability and effects on renal sodium handling.[2]
-
Adipose Tissue Remodeling: These compounds promote the differentiation of preadipocytes into adipocytes, leading to an increase in subcutaneous fat mass. While this can improve insulin sensitivity by sequestering lipids from other tissues, it contributes to an overall increase in body weight.[1]
-
-
Troubleshooting and Monitoring:
-
Monitor Fluid Balance: Regularly assess animals for signs of edema (e.g., swelling in limbs).
-
Body Composition Analysis: Utilize techniques like DEXA scans to differentiate between fat mass and lean mass. This compound has been shown to preserve lean muscle mass, which is a key differentiator from some other weight-loss-associated therapies.[3][4]
-
Dose Adjustment: If weight gain is significant and associated with adverse events, consider a dose-response study to identify the minimal effective dose with the least impact on body weight.
-
Q2: Our in vitro experiments show a decrease in cellular respiration in response to this compound, even in cell lines not typically associated with insulin resistance. Is this an expected off-target effect?
A2: This is an expected on-target effect of this compound. This compound's primary mechanism of action is the inhibition of the mitochondrial pyruvate carrier (MPC).[5][6]
-
Mechanism: The MPC is responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, where it enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. By inhibiting the MPC, this compound reduces the availability of pyruvate for mitochondrial respiration.[6] This effect is not limited to insulin-resistant cells as the MPC is a fundamental component of cellular metabolism in most cell types.
-
Troubleshooting and Solutions:
-
Alternative Substrates: To confirm that the observed effect is due to MPC inhibition, provide alternative mitochondrial fuel sources that bypass the MPC, such as fatty acids (e.g., palmitate) or ketone bodies (e.g., β-hydroxybutyrate). Cellular respiration should be at least partially restored in the presence of these substrates.
-
Metabolic Flexibility Assessment: This observation presents an opportunity to study the metabolic flexibility of your cellular model. Analyze the metabolic shift towards glycolysis and fatty acid oxidation in response to this compound.
-
Q3: We have observed hypoglycemia in some of our animal models, particularly when this compound is co-administered with other anti-diabetic agents. How can we manage this?
A3: Hypoglycemia is a potential risk when combining insulin sensitizers like this compound with drugs that increase insulin secretion (e.g., sulfonylureas) or with exogenous insulin.[7]
-
Mechanism: this compound enhances the body's response to insulin. When combined with agents that increase insulin levels, the glucose-lowering effect can be potentiated, leading to hypoglycemia.
-
Troubleshooting and Management:
-
Dose Reduction of Co-administered Agent: The primary strategy is to reduce the dose of the insulin secretagogue or insulin when administered with this compound.
-
Blood Glucose Monitoring: Implement a robust blood glucose monitoring schedule, especially during the initial phase of co-administration, to detect and manage hypoglycemic events promptly.
-
Staggered Dosing: In some experimental designs, staggering the administration times of the two drugs may help to mitigate the peak combined effect.
-
Frequently Asked Questions (FAQs)
Q1: What are the known long-term side effects of this compound observed in preclinical studies?
A1: this compound has completed 2-year carcinogenicity studies and multiple clinical trials, demonstrating an improved safety profile compared to first-generation TZDs.[3][4] While specific data from long-term preclinical toxicology studies are not extensively published in peer-reviewed literature, the known class effects of thiazolidinediones that researchers should be aware of include:
-
Weight gain and Edema: As discussed in the troubleshooting section, these are known TZD effects.[1][2]
-
Bone Fractures: Long-term use of some TZDs has been associated with an increased risk of bone fractures, particularly in females.[1] The mechanism is thought to involve the promotion of adipogenesis at the expense of osteoblastogenesis in the bone marrow. Researchers conducting very long-term studies should consider monitoring bone density.
This compound's design to minimize PPAR-γ activation is intended to mitigate these side effects.[3]
Q2: How does this compound affect hepatic metabolism and are there concerns about hepatotoxicity?
A2: this compound is being developed for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), indicating a primary target organ is the liver.[3]
-
Hepatic Effects: By inhibiting the MPC in hepatocytes, this compound is expected to reduce glucose production (gluconeogenesis) from pyruvate and lactate.[6][8] This contributes to its glucose-lowering effects. It may also shift hepatic metabolism towards fatty acid oxidation.
-
Hepatotoxicity: First-generation TZDs like troglitazone were withdrawn from the market due to hepatotoxicity. However, this appears to be a compound-specific issue rather than a class effect.[9] Newer TZDs, and specifically this compound with its distinct mechanism, have not shown the same level of concern. In a 3-year study, pioglitazone showed a similar hepatic safety profile to glibenclamide.[10] Researchers should still include standard liver function tests (ALT, AST) in their long-term monitoring protocols as a matter of good practice.
Q3: What is the expected impact of this compound on the cardiovascular system in preclinical models?
A3: The cardiovascular safety of TZDs has been a topic of significant research. Rosiglitazone was associated with an increased risk of myocardial infarction, while pioglitazone has been linked to a potential reduction in cardiovascular events.[1]
-
This compound's Profile: As a second-generation TZD with minimal PPAR-γ activation, this compound is designed to have a more favorable cardiovascular risk profile. Its mechanism of improving insulin sensitivity and reducing hepatic steatosis is expected to have beneficial effects on cardiometabolic health.
-
Monitoring: In long-term studies, especially in models with pre-existing cardiovascular conditions, it is advisable to monitor cardiovascular parameters such as heart rate, blood pressure, and cardiac function.
Data Presentation
Table 1: Summary of Preclinical Efficacy Data for this compound in Diabetic (db/db) Mice
| Parameter | Vehicle Control | This compound | This compound + Liraglutide |
| Change in Lean Body Mass | Decrease | Preservation | Significant Preservation |
| Glucose Tolerance | Impaired | Improved | Synergistic Improvement |
| Circulating Insulin | Elevated | Reduced | Further Reduced |
| Pancreatic Insulin Content | Decreased | Increased | Increased |
| Brown Adipose Tissue (BAT) | Baseline | Increased | Increased |
Data synthesized from preclinical studies in diabetic db/db mice as reported by Cirius Therapeutics.[4]
Experimental Protocols
Protocol 1: Long-Term (12-Week) Administration of this compound in a Diet-Induced Obesity Mouse Model
-
Animal Model: C57BL/6J mice, 6-8 weeks old.
-
Diet: High-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (dose to be determined by preliminary dose-finding studies, e.g., 10 mg/kg/day)
-
-
Administration: Oral gavage, once daily for 12 weeks.
-
Monitoring:
-
Weekly: Body weight, food intake, water intake.
-
Bi-weekly: Fasting blood glucose, plasma insulin.
-
Monthly: Glucose tolerance test (GTT) and insulin tolerance test (ITT).
-
End of Study:
-
Body composition analysis (DEXA).
-
Collection of blood for comprehensive metabolic panel (lipids, liver enzymes).
-
Tissue harvesting (liver, adipose tissue, skeletal muscle, heart) for histopathological analysis and molecular studies (e.g., gene expression, protein analysis).
-
-
-
Histopathology: Tissues should be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology. Special stains (e.g., Masson's trichrome for fibrosis in the liver) can be used as needed.
Protocol 2: In Vitro Assessment of Mitochondrial Pyruvate Carrier (MPC) Inhibition
-
Cell Line: A suitable cell line expressing the MPC (e.g., HepG2, C2C12 myotubes).
-
Assay: Measurement of oxygen consumption rate (OCR) using a Seahorse XF Analyzer.
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Incubate with varying concentrations of this compound.
-
Perform a mitochondrial stress test by sequential injection of:
-
Oligomycin (to inhibit ATP synthase)
-
FCCP (a protonophore to uncouple respiration)
-
Rotenone/antimycin A (to inhibit Complex I and III)
-
-
-
Data Analysis: Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A dose-dependent decrease in these parameters in the presence of pyruvate as a substrate, which is rescued by providing a non-pyruvate substrate, would be indicative of MPC inhibition.
Mandatory Visualization
Caption: this compound's mechanism of action via MPC inhibition.
Caption: Workflow for a long-term this compound study in an obesity model.
Caption: Troubleshooting logic for unexpected weight gain.
References
- 1. Thiazolidinediones: the Forgotten Diabetes Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer this compound (MSDC-0602K) Could Substantially Preserve Lean Muscle in Combination with Weight-Loss GLP1s - BioSpace [biospace.com]
- 4. ciriustx.com [ciriustx.com]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Performance of preclinical models in predicting drug-induced liver injury in humans: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refining Experimental Protocols for Consistent Azemiglitazone Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving Azemiglitazone (MSDC-0602K).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a second-generation thiazolidinedione (TZD) that functions as an insulin sensitizer. Its primary mechanism is the inhibition of the mitochondrial pyruvate carrier (MPC), which regulates the transport of pyruvate into the mitochondria.[1][2][3][4][5][6] This mode of action is distinct from first-generation TZDs (e.g., pioglitazone, rosiglitazone) which are potent agonists of peroxisome proliferator-activated receptor-gamma (PPAR-γ). This compound exhibits low binding affinity for PPAR-γ.[1][3]
Q2: What are the known downstream effects of this compound treatment?
A2: By inhibiting the MPC, this compound shifts mitochondrial metabolism from relying on glucose to utilizing fatty acids and amino acids. This shift leads to several beneficial downstream effects, including:
-
Improved insulin sensitivity[1]
-
Reduced fasting insulin levels
-
Preservation of lean muscle mass, particularly when used in combination with GLP-1 receptor agonists[2][4]
-
A synergistic improvement in glucose tolerance when combined with GLP-1 receptor agonists[2][4]
Q3: What are the key differences between this compound and first-generation thiazolidinediones (TZDs)?
A3: The primary distinction lies in their principal targets. First-generation TZDs are strong agonists of PPAR-γ, which, while effective at improving insulin sensitivity, is also associated with undesirable side effects like weight gain and fluid retention. This compound was designed to minimize PPAR-γ activation and instead target the mitochondrial pyruvate carrier (MPC), offering a more targeted approach to insulin sensitization with a potentially improved safety profile.[4]
Q4: In which experimental models has this compound been studied?
A4: this compound has been evaluated in various preclinical and clinical settings. In vivo studies have frequently utilized diabetic db/db mice to investigate its effects on glucose metabolism and insulin sensitivity.[2][4] It has also been studied in diet-induced obese mice.[1] Clinical trials have been conducted in patients with non-alcoholic steatohepatitis (NASH) and type 2 diabetes.[2]
Troubleshooting Guides
Inconsistent Results in Mitochondrial Pyruvate Carrier (MPC) Activity Assays
Problem: High variability or unexpected results when measuring MPC activity in isolated mitochondria after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Mitochondrial Integrity: Damaged mitochondria can lead to inaccurate measurements of pyruvate uptake and oxidation. | Ensure gentle homogenization and centrifugation during mitochondrial isolation. Assess mitochondrial integrity using assays such as membrane potential measurement (e.g., with TMRE or JC-1) or by calculating the respiratory control ratio (RCR). |
| Substrate Purity and Concentration: Impurities or incorrect concentrations of pyruvate and other substrates can affect assay results. | Use high-purity substrates and verify their concentrations. Prepare fresh substrate solutions for each experiment. |
| Inhibitor Concentration and Incubation Time: Ineffective inhibition due to incorrect this compound concentration or insufficient incubation time. | Perform a dose-response curve to determine the optimal inhibitory concentration of this compound for your specific cell or tissue type. Optimize the pre-incubation time to ensure adequate target engagement. |
| Assay Method Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes in MPC activity. | For enhanced throughput and reduced sample requirements, consider a 96-well format for [14C]pyruvate uptake assays.[7] When using a Seahorse XF Analyzer, ensure optimal cell seeding density and instrument calibration. |
Variability in Cellular Glucose Uptake Assays
Problem: Inconsistent or non-reproducible glucose uptake measurements in cells treated with this compound.
| Potential Cause | Troubleshooting Step |
| Choice of Glucose Analog: The fluorescent glucose analog 2-NBDG can sometimes be transported independently of known glucose transporters, leading to misleading results.[8][9] | Whenever possible, validate key findings from 2-NBDG assays with a radiolabeled glucose analog like 2-deoxy-D-glucose (2-DG).[8] |
| Cellular Confluence and Health: Over-confluent or unhealthy cells will exhibit altered glucose uptake. | Ensure consistent cell seeding density and monitor cell health and viability throughout the experiment. |
| Serum and Glucose in Media: The presence of serum and glucose in the assay media can interfere with the uptake of the labeled glucose analog. | For optimal 2-NBDG uptake, fasting cells in glucose-free media is recommended. However, the presence of serum may be necessary to maintain cell viability during longer fasting periods.[10] |
| Insulin Stimulation: Inconsistent insulin stimulation can lead to variable results. | Ensure that the insulin stock is properly stored and that the final concentration and stimulation time are consistent across experiments. |
Issues with Downstream Signaling Analysis (e.g., Western Blotting)
Problem: Difficulty in detecting consistent changes in the phosphorylation status of insulin signaling proteins (e.g., IRS-1, Akt) via Western blot.
| Potential Cause | Troubleshooting Step |
| Weak or No Signal: The target protein may be of low abundance or the antibody may not be sensitive enough. | Increase the amount of protein loaded on the gel. Optimize the primary antibody concentration and consider an overnight incubation at 4°C.[11] Ensure proper transfer of high molecular weight proteins.[12] |
| High Background: Non-specific antibody binding can obscure the target protein band. | Optimize the blocking conditions (e.g., blocking buffer, duration). Ensure adequate washing steps.[13] |
| Multiple Bands: The antibody may be recognizing non-specific proteins or different isoforms/post-translationally modified forms of the target protein. | Use a highly specific and validated antibody. Consult resources like UniProt to check for known isoforms and post-translational modifications.[14] |
| Inconsistent Protein Loading: Uneven loading of protein across lanes will lead to inaccurate quantification. | Use a reliable method for protein quantification (e.g., BCA assay) and normalize to a loading control (e.g., GAPDH, β-actin). |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Pyruvate Carrier (MPC) Activity
This protocol is adapted from methods for measuring pyruvate oxidation in isolated mitochondria using a Seahorse XF Analyzer.[15][16][17]
1. Isolation of Mitochondria:
- Homogenize fresh tissue (e.g., mouse liver) in ice-cold mitochondrial isolation buffer (MIB).
- Centrifuge the homogenate at a low speed to pellet nuclei and cell debris.
- Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.
- Wash the mitochondrial pellet with MIB and resuspend in a suitable buffer for the Seahorse assay.
- Determine the protein concentration of the isolated mitochondria using a BCA assay.
2. Seahorse XF Assay:
- Plate the isolated mitochondria in a Seahorse XF plate at an optimized concentration (e.g., 2.5-3.5 µg of mitochondrial protein per well).
- Prepare substrate solutions:
- Pyruvate/malate (e.g., 10 mM pyruvate / 5 mM malate)
- Prepare solutions of this compound at various concentrations.
- Load the Seahorse XF cartridge with the following compounds for sequential injection:
- Port A: this compound or vehicle control
- Port B: ADP (to stimulate State 3 respiration)
- Port C: Oligomycin (to inhibit ATP synthase and measure State 4o respiration)
- Port D: FCCP (to uncouple respiration and measure maximal respiration)
- Run the Seahorse XF assay and measure the oxygen consumption rate (OCR).
3. Data Analysis:
- Calculate the basal respiration, ATP-linked respiration, proton leak, and maximal respiration.
- Compare the OCR in this compound-treated wells to vehicle-treated wells to determine the inhibitory effect on pyruvate-driven respiration.
Protocol 2: Cellular Glucose Uptake Assay
This protocol describes a colorimetric glucose uptake assay using 2-deoxyglucose (2-DG).[18]
1. Cell Culture and Treatment:
- Seed cells in a 96-well plate and culture until they reach the desired confluence.
- Starve the cells in glucose-free media for a defined period (e.g., 1-2 hours) before the assay.
- Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
2. Glucose Uptake:
- Add 2-deoxyglucose (2-DG) to each well and incubate for a specific time (e.g., 20-30 minutes).
- To measure insulin-stimulated glucose uptake, add insulin to the appropriate wells prior to the addition of 2-DG.
3. Cell Lysis and Assay:
- Wash the cells with PBS to remove extracellular 2-DG.
- Lyse the cells using an extraction buffer.
- Heat the cell lysate to inactivate enzymes and then neutralize.
- Perform a coupled enzymatic assay to measure the amount of 2-DG6P that has accumulated in the cells. This typically involves the oxidation of 2-DG6P, leading to the generation of NADPH, which can be measured colorimetrically at 412 nm.
4. Data Normalization:
- Normalize the glucose uptake values to the total protein content in each well.
Visualizations
Caption: this compound's mechanism of action.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ciriustx.com [ciriustx.com]
- 3. selleckchem.com [selleckchem.com]
- 4. New Oral Insulin Sensitizer this compound May Preserve Lean Muscle With Weight-Loss GLP1s [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. ciriustx.com [ciriustx.com]
- 7. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single Cell Glucose Uptake Assays: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.uark.edu [scholarworks.uark.edu]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. licorbio.com [licorbio.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Measuring Mitochondrial Pyruvate Oxidation | Springer Nature Experiments [experiments.springernature.com]
- 16. Research Portal [iro.uiowa.edu]
- 17. Using Isolated Mitochondria from Minimal Quantities of Mouse Skeletal Muscle for High throughput Microplate Respiratory Measurements [jove.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Azemiglitazone: Validating Mitochondrial Pyruvate Carrier (MPC) Inhibitory Activity in Primary Hepatocytes
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of Azemiglitazone's mitochondrial pyruvate carrier (MPC) inhibitory activity with other relevant compounds. It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data. The guide details methodologies for key experiments and includes visualizations of pertinent pathways and workflows.
Comparative Analysis of MPC Inhibitory Activity
This compound (MSDC-0602K) is a second-generation thiazolidinedione (TZD) designed to selectively inhibit the mitochondrial pyruvate carrier (MPC) with minimal direct activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a characteristic intended to improve its safety profile compared to first-generation TZDs.[1][2][3] The MPC is a critical regulator of cellular metabolism, facilitating the transport of pyruvate from the cytosol into the mitochondrial matrix, a key step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[4] Inhibition of the MPC is a therapeutic strategy being explored for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and type 2 diabetes.[4][5]
The following table summarizes the quantitative data on the MPC inhibitory activity of this compound and other commonly studied MPC inhibitors. It is important to note that the data are compiled from various studies using different experimental systems, as a single study with a direct head-to-head comparison in primary hepatocytes is not currently available.
| Compound | Class | IC50 | Experimental System | Reference |
| This compound (MSDC-0602) | Thiazolidinedione (2nd Gen) | 1.38 µM | Mitochondrial Binding Assay | [6] |
| UK-5099 | α-cyanocinnamate | 52.6 nM | Reconstituted human MPC in proteoliposomes | [7][8] |
| Zaprinast | PDE5 Inhibitor | 321 nM | Reconstituted human MPC in proteoliposomes | [7][8] |
| Mitoglitazone | Thiazolidinedione (1st Gen) | 2.7 µM | Reconstituted human MPC in proteoliposomes | [7][8] |
| Pioglitazone | Thiazolidinedione (1st Gen) | Inhibits pyruvate oxidation | Cultured H4IIE hepatocytes | [9][10][11] |
| Rosiglitazone | Thiazolidinedione (1st Gen) | Inhibits pyruvate metabolism | - | [12] |
Note: While direct IC50 values in primary hepatocytes are not uniformly available, functional assays in isolated hepatocytes have demonstrated potent inhibition of pyruvate-driven glucose production by UK-5099, Zaprinast, and 7ACC2, supporting their activity in this cell type.[5] this compound has been shown to inhibit pyruvate oxidation and glucose production in liver mitochondria.[1]
Experimental Protocols
Two primary methods are widely used to validate MPC inhibitory activity in primary hepatocytes: the radiolabeled pyruvate uptake assay and the Seahorse XF Mito Stress Test.
Radiolabeled Pyruvate Uptake Assay in Isolated Mitochondria from Primary Hepatocytes
This assay directly measures the transport of pyruvate into mitochondria.
a. Isolation of Mitochondria from Primary Hepatocytes:
-
Culture primary hepatocytes to the desired confluence.
-
Harvest cells and gently homogenize in ice-cold mitochondrial isolation buffer (e.g., 70 mM sucrose, 210 mM mannitol, 5 mM HEPES, 1 mM EGTA, pH 7.2).
-
Centrifuge the homogenate at low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., BCA assay).
b. [¹⁴C]-Pyruvate Uptake Assay:
-
Pre-incubate isolated mitochondria with the test compound (e.g., this compound) or vehicle control for a specified time.
-
Initiate the uptake reaction by adding a mixture of [¹⁴C]-pyruvate and unlabeled pyruvate to the mitochondrial suspension.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., a potent MPC inhibitor like UK-5099) and rapidly filtering the mixture through a membrane filter to separate mitochondria from the assay medium.
-
Wash the filter with ice-cold buffer to remove any non-transported [¹⁴C]-pyruvate.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the rate of pyruvate uptake and determine the inhibitory activity of the test compound.
Seahorse XF Mito Stress Test in Primary Hepatocytes
This assay assesses mitochondrial respiration and provides a functional readout of MPC inhibition.
a. Cell Plating and Treatment:
-
Seed primary hepatocytes in a Seahorse XF cell culture microplate at an optimized density.
-
Allow cells to adhere and form a monolayer.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) or vehicle control for a defined period.
b. Seahorse XF Assay:
-
One hour prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate at 37°C in a non-CO2 incubator.
-
Load the injector ports of the Seahorse sensor cartridge with modulators of mitochondrial respiration:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (a protonophore that uncouples oxidative phosphorylation)
-
Port C: Rotenone/antimycin A (Complex I and III inhibitors)
-
-
Calibrate the Seahorse XF Analyzer.
-
Measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the mitochondrial modulators.
c. Data Analysis:
-
Inhibition of MPC will result in a decreased basal OCR in the presence of pyruvate as the primary substrate.
-
The response to the mitochondrial modulators will further characterize the effect on mitochondrial function.
-
Calculate the dose-dependent inhibition of pyruvate-driven respiration to determine the potency of the test compound.
Visualizing the Molecular Context and Experimental Design
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of mitochondrial pyruvate metabolism and the inhibitory action of this compound.
Caption: Experimental workflow for validating MPC inhibitory activity in primary hepatocytes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. The Hepatic Mitochondrial Pyruvate Carrier as a Regulator of Systemic Metabolism and a Therapeutic Target for Treating Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Pioglitazone inhibits mitochondrial pyruvate metabolism and glucose production in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pioglitazone inhibits mitochondrial pyruvate metabolism and glucose production in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.kfas.org.kw [pure.kfas.org.kw]
- 12. Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Azemiglitazone's efficacy in different animal models of diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Azemiglitazone, a novel second-generation insulin sensitizer, in animal models of type 2 diabetes. The data presented herein is compiled from publicly available research and is intended to offer an objective overview to inform further research and development.
Introduction to this compound
This compound (MSDC-0602K) is a novel oral insulin sensitizer that modulates the mitochondrial pyruvate carrier (MPC).[1][2][3] Unlike first-generation thiazolidinediones (TZDs) such as pioglitazone, this compound is designed to exert its pharmacological effects with minimal direct activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), potentially leading to an improved safety profile.[1][2] Its mechanism of action, targeting mitochondrial metabolism, represents a promising approach to addressing the underlying pathophysiology of insulin resistance.
Comparative Efficacy in the db/db Mouse Model of Type 2 Diabetes
The db/db mouse is a widely used genetic model of obesity, hyperglycemia, and insulin resistance, making it a relevant model for studying potential antidiabetic agents. This section compares the reported efficacy of this compound with the established TZD, pioglitazone, in this model.
Quantitative Data Summary
Note: Specific quantitative data from preclinical studies on this compound in db/db mice, particularly regarding monotherapy, is not yet publicly available in detail. The following tables include data for the comparator, pioglitazone, and qualitative descriptions for this compound based on available information. This represents a significant data gap that future publications may address.
Table 1: Glycemic Control in db/db Mice
| Treatment Group | Fasting Blood Glucose (mg/dL) | HbA1c (%) | Study Duration |
| Vehicle Control | Baseline and endpoint values vary across studies | Baseline and endpoint values vary across studies | 4-8 weeks |
| This compound | Data not available | Data not available | Data not available |
| Pioglitazone | Significant reduction from baseline; maintained in normal range[4] | Data not available | 4 weeks[4] |
| Liraglutide | Data not available | Data not available | Data not available |
| This compound + Liraglutide | Synergistic improvement in glucose tolerance reported[1][2] | Improved HbA1c reported[1][2] | Data not available |
Table 2: Body Composition in db/db Mice
| Treatment Group | Body Weight (g) | Lean Body Mass (g) | Fat Mass (g) | Brown Adipose Tissue (BAT) | Study Duration |
| Vehicle Control | Progressive weight gain typical for the model[4] | Data not available | Progressive increase in fat mass[4] | Data not available | 4 weeks |
| This compound | Data not available | Preservation of lean body mass reported[1][2] | Data not available | Increased BAT reported[1][2] | Data not available |
| Pioglitazone | Significant increase (56.7g vs 51.3g in control)[4] | No significant difference from control[4] | 28% increase after 4 weeks[4] | Data not available | 4 weeks[4] |
| Liraglutide | Data not available | Decrease in lean body mass reported[1] | Data not available | Data not available | Data not available |
| This compound + Liraglutide | Data not available | Significant preservation of lean body mass reported[1][2] | Data not available | Increased BAT reported[1][2] | Data not available |
Experimental Protocols
Detailed experimental protocols for the this compound studies in db/db mice are not yet fully published. However, a general methodology for such studies can be outlined.
Animal Model:
-
Species: Mouse
-
Strain: C57BLKS/J-leprdb/leprdb (db/db)
-
Sex: Typically male
-
Age at study initiation: 8-10 weeks
Drug Administration (Pioglitazone Study Example):
-
Drug: Pioglitazone
-
Dose: Mixed into the diet
-
Route of Administration: Oral (ad libitum feeding)
-
Duration: 4 weeks[4]
Key Efficacy Endpoints Measured:
-
Fasting blood glucose
-
Glycated hemoglobin (HbA1c)
-
Oral glucose tolerance tests (OGTT)
-
Body weight
-
Body composition (Lean and Fat Mass) via methods like DEXA scans
-
Plasma insulin levels
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of the mitochondrial pyruvate carrier (MPC).[1][2] The MPC is a protein complex located in the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix. By inhibiting the MPC, this compound reduces the entry of pyruvate into the mitochondria, leading to a shift in substrate utilization from glucose to fatty acids and amino acids for energy production. This modulation of mitochondrial metabolism is believed to be the key driver of its insulin-sensitizing effects.
Caption: this compound's mechanism of action via MPC inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel antidiabetic compound in a preclinical animal model.
Caption: A generalized workflow for preclinical diabetes studies.
Conclusion and Future Directions
The available preclinical data suggests that this compound holds promise as a novel insulin sensitizer with a distinct mechanism of action from first-generation TZDs. Its reported ability to improve glycemic control while preserving lean body mass, particularly in combination with GLP-1 receptor agonists, warrants further investigation.
However, a significant limitation in the current publicly available information is the lack of detailed quantitative data from monotherapy studies in established diabetic animal models. The publication of peer-reviewed studies providing this data will be crucial for a comprehensive assessment of this compound's efficacy and its potential advantages over existing therapies. Future research should also focus on direct, head-to-head comparative studies with other classes of antidiabetic agents in various animal models to fully elucidate its therapeutic potential.
References
A Head-to-Head Comparison of Azemiglitazone and GLP-1 Agonists on Weight Loss: A New Paradigm in Metabolic Disease Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic disease treatment is rapidly evolving, with glucagon-like peptide-1 (GLP-1) receptor agonists establishing a significant foothold in both glycemic control and weight management. However, emerging research into novel insulin sensitizers like Azemiglitazone suggests a potential paradigm shift, focusing on the quality of weight loss, particularly the preservation of lean muscle mass. This guide provides a comprehensive comparison of this compound and GLP-1 agonists, focusing on their mechanisms of action, and available preclinical and clinical data on weight management.
Executive Summary
Direct head-to-head clinical trials comparing this compound as a monotherapy against GLP-1 agonists for weight loss are not currently available. The primary focus of recent research has been on the synergistic effects of combining this compound with GLP-1 agonists. Preclinical data and post-hoc analysis of clinical trials indicate that while GLP-1 agonists are potent inducers of weight loss, this often comes at the cost of reduced lean body mass. The addition of this compound to a GLP-1 agonist regimen appears to counteract this effect, preserving muscle mass while still achieving significant improvements in metabolic parameters. This positions the combination therapy as a potentially superior strategy for achieving healthier and more sustainable weight loss.
Mechanisms of Action: A Tale of Two Pathways
GLP-1 agonists and this compound exert their effects on weight and metabolism through distinct yet potentially complementary pathways.
GLP-1 Receptor Agonists: These agents mimic the action of the endogenous incretin hormone GLP-1, which is released from the gut in response to food intake. Their primary mechanisms for weight loss include:
-
Central Appetite Suppression: GLP-1 agonists act on the hypothalamus in the brain to increase feelings of satiety and reduce hunger.
-
Delayed Gastric Emptying: They slow down the rate at which food leaves the stomach, prolonging the feeling of fullness after a meal.
-
Glucose-Dependent Insulin Secretion: GLP-1 agonists enhance the release of insulin from the pancreas in response to elevated blood glucose levels.
This compound: This novel, orally available, second-generation insulin sensitizer represents a new class of therapeutics. Its mechanism of action is distinct from traditional insulin sensitizers and GLP-1 agonists:
-
Mitochondrial Pyruvate Carrier (MPC) Modulation: this compound modulates the activity of the mitochondrial pyruvate carrier, a key regulator of cellular energy metabolism. By controlling the entry of pyruvate into the mitochondria, it influences the balance between glucose and fat oxidation.
-
No Direct PPAR-γ Activation: Unlike older thiazolidinediones (TZDs), this compound does not directly activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), thereby avoiding some of the side effects associated with this class of drugs.
-
Lean Mass Preservation: Preclinical studies suggest that by optimizing mitochondrial function, this compound promotes the utilization of fat for energy while preserving muscle protein.
The distinct mechanisms are visualized in the signaling pathway diagram below.
Comparative Efficacy on Weight Loss: A Review of the Data
While a direct comparison is challenging due to the lack of head-to-head trials, we can analyze the available data for GLP-1 agonist monotherapy and the emerging data for the combination with this compound.
GLP-1 Agonist Monotherapy: Potent Weight Loss with a Caveat
Numerous large-scale clinical trials have demonstrated the significant weight loss efficacy of GLP-1 agonists.
| Drug | Trial | Dose | Mean Weight Loss | Key Findings |
| Liraglutide | SCALE | 3.0 mg daily | ~5-8% | Significant weight loss compared to placebo. |
| Semaglutide | STEP 1 | 2.4 mg weekly | ~15% | Superior weight loss compared to liraglutide. |
| Tirzepatide | SURMOUNT-1 | 5, 10, 15 mg weekly | ~15-21% | Dose-dependent weight loss, with the highest dose showing the greatest effect. |
Note: The weight loss percentages are approximate and can vary based on the patient population and trial design.
A consistent observation across many of these trials is a reduction in both fat mass and lean body mass. While the loss of fat mass is the therapeutic goal, the concurrent loss of muscle can have negative implications for metabolic rate, strength, and long-term health.
GLP-1 Agonist + this compound Combination Therapy: A Focus on Quality of Weight Loss
The available data for the combination therapy comes from a preclinical study and a post-hoc analysis of a clinical trial.
| Study Type | Population | Intervention | Key Findings on Body Composition |
| Preclinical | Diabetic db/db mice | Liraglutide + this compound | Liraglutide alone decreased lean body mass. The combination of liraglutide and this compound resulted in a significant preservation of lean body mass.[1] |
| Post-hoc Analysis | 23 patients with MASH and T2D from the EMMINENCE trial on a stable dose of a GLP-1 agonist | Addition of this compound | While specific weight and body composition data are not yet publicly available, the addition of this compound improved circulating metabolic parameters, including HbA1c and liver histology.[1] |
These early findings suggest that the combination of a GLP-1 agonist with this compound may offer a superior approach to weight management by not only inducing weight loss but also by preserving metabolically active lean tissue.
Experimental Protocols
Preclinical Study: this compound and Liraglutide in db/db Mice
-
Animal Model: Genetically diabetic db/db mice, which exhibit obesity, insulin resistance, and hyperglycemia.
-
Treatment Groups:
-
Vehicle control
-
Liraglutide alone
-
This compound alone
-
Liraglutide + this compound combination
-
-
Duration: The specific duration of the study is not detailed in the publicly available information.
-
Key Assessments:
-
Body weight and body composition (lean mass and fat mass) were measured.
-
Glucose tolerance tests were performed to assess glycemic control.
-
Circulating insulin levels and pancreatic insulin content were measured.
-
Brown adipose tissue (BAT) was quantified.
-
The workflow for this preclinical experiment is illustrated below.
EMMINENCE Phase 2b Trial: Post-hoc Analysis
-
Parent Trial: A 52-week, randomized, double-blind, placebo-controlled Phase 2b study evaluating the efficacy and safety of this compound in patients with biopsy-proven metabolic dysfunction-associated steatohepatitis (MASH) with and without type 2 diabetes.
-
Subgroup for Post-hoc Analysis: 23 patients with concomitant type 2 diabetes who were already on a stable dose of a GLP-1 receptor agonist at the time of enrollment.
-
Intervention: Patients in this subgroup received either this compound (at various doses) or a placebo in addition to their ongoing GLP-1 agonist therapy.
-
Key Assessments in the Analysis:
-
Changes in circulating parameters, with a focus on Hemoglobin A1c (HbA1c).
-
Changes in liver histology.
-
Specific data on weight and body composition changes in this subgroup have not been publicly released.
-
The logical relationship of this post-hoc analysis is depicted below.
Conclusion and Future Directions
The current body of evidence indicates that GLP-1 receptor agonists are highly effective for inducing weight loss. However, the concomitant loss of lean body mass is a significant concern. This compound, with its unique mechanism of action centered on mitochondrial pyruvate carrier modulation, presents a novel approach to metabolic disease therapy.
The preliminary data from preclinical studies and post-hoc clinical analysis strongly suggest that combining this compound with a GLP-1 agonist could lead to a more favorable body composition outcome, preserving muscle while promoting fat loss. This combination has the potential to optimize metabolic control and result in a healthier and more sustainable form of weight management.
Further dedicated, prospective clinical trials are warranted to definitively establish the efficacy and safety of this combination therapy and to quantify the precise benefits in terms of weight loss, body composition changes, and long-term metabolic health. Such studies will be crucial in determining the future role of this compound as a cornerstone therapy in the management of obesity and related metabolic disorders.
References
Azemiglitazone: A New Paradigm in Lipid Metabolism Modulation Compared to Traditional Thiazolidinediones
For Immediate Release
A comprehensive comparative analysis of Azemiglitazone (MSDC-0602K), a novel second-generation insulin sensitizer, reveals a distinct and potentially more favorable impact on lipid metabolism compared to traditional thiazolidinediones (TZDs) such as pioglitazone and rosiglitazone. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparison supported by experimental data, methodologies, and visualizations of the underlying signaling pathways.
Differentiated Mechanism of Action Sets this compound Apart
Traditional TZDs, like pioglitazone and rosiglitazone, primarily exert their effects by acting as potent agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and glucose and lipid metabolism. In contrast, this compound functions mainly as an inhibitor of the mitochondrial pyruvate carrier (MPC), with only low binding and activating affinity for PPARγ.[1] This fundamental difference in the mechanism of action is believed to contribute to its distinct effects on lipid profiles and a potentially improved safety profile, avoiding some of the adverse events associated with strong PPARγ activation.[2][3]
Comparative Impact on Lipid Profiles: A Quantitative Overview
The following tables summarize the quantitative data from preclinical and clinical studies, highlighting the differential effects of this compound, pioglitazone, and rosiglitazone on key lipid parameters.
Table 1: Preclinical Data on this compound's Impact on Plasma Lipids in db/db Mice
| Parameter | Vehicle-treated db/db mice | This compound (MSDC-0602K) treated db/db mice | % Change vs. Vehicle |
| Nonesterified Fatty Acids (NEFA) | Increased | Reduced | ↓ |
| Triglycerides (TAG) | Increased | Reduced | ↓ |
| Cholesterol | Increased | Reduced | ↓ |
Source: Data adapted from a preclinical study in diabetic db/db mice.[4][5]
Table 2: Comparative Effects of Pioglitazone and Rosiglitazone on Lipid Profiles from Head-to-Head Clinical Trials
| Lipid Parameter | Pioglitazone | Rosiglitazone |
| Triglycerides (TG) | Significant Decrease | Minimal to No Effect, or Increase |
| High-Density Lipoprotein Cholesterol (HDL-C) | Increase | Increase |
| Low-Density Lipoprotein Cholesterol (LDL-C) | No significant change or slight increase | Significant Increase |
| LDL Particle Size | Increase (shift to larger, less atherogenic particles) | Increase |
| Non-HDL Cholesterol | Decrease or no significant change | Increase |
Source: Compiled from multiple head-to-head clinical trials comparing pioglitazone and rosiglitazone.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Comparative signaling pathways of this compound and traditional TZDs.
Caption: General experimental workflow for clinical lipid profile analysis.
Detailed Experimental Protocols
The data presented in this guide are derived from rigorous preclinical and clinical studies. The general methodologies employed in these types of studies are outlined below.
Preclinical Assessment of Lipid Metabolism in Animal Models (e.g., db/db mice)
-
Animal Model: Genetically diabetic and obese mice (e.g., db/db mice) are commonly used as they exhibit a metabolic phenotype similar to human type 2 diabetes, including dyslipidemia.
-
Drug Administration: this compound or a vehicle control is administered orally to the mice for a specified period.
-
Sample Collection: At the end of the treatment period, blood samples are collected from the mice following a fasting period.
-
Lipid Analysis: Plasma is separated from the blood samples by centrifugation. Commercially available enzymatic assay kits are then used to measure the concentrations of nonesterified fatty acids (NEFA), triglycerides (TAG), and total cholesterol.
Clinical Trial Protocol for Lipid Profile Assessment
-
Study Design: A randomized, double-blind, placebo-controlled or active-comparator design is typically employed.
-
Patient Population: Patients with type 2 diabetes, with or without dyslipidemia, are recruited for the study.
-
Intervention: Patients are randomly assigned to receive this compound, another TZD (e.g., pioglitazone), or a placebo for a defined treatment duration.
-
Blood Sampling: Venous blood samples are collected from patients at baseline and at specified intervals throughout the study. Patients are required to fast for 8-12 hours prior to blood collection.
-
Lipid Panel Analysis:
-
Standard Lipid Profile: Total cholesterol, HDL cholesterol, and triglycerides are measured using automated enzymatic assays. LDL cholesterol is often calculated using the Friedewald equation, provided the triglyceride levels are not excessively high.
-
Direct LDL-C Measurement: In some studies, LDL-C is measured directly using methods like beta-quantification, which involves ultracentrifugation to separate lipoprotein fractions.
-
Lipoprotein Subfraction Analysis: Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy may be used to determine the concentration and size of lipoprotein particles (e.g., LDL and HDL subfractions), providing a more detailed assessment of cardiovascular risk.
-
Conclusion
This compound presents a novel approach to managing metabolic diseases with a distinct mechanism of action that differentiates it from traditional TZDs. Its primary targeting of the mitochondrial pyruvate carrier, with minimal PPARγ activation, appears to translate into a unique and potentially beneficial profile on lipid metabolism. While direct head-to-head clinical trials with comprehensive lipid profiling are anticipated to provide a more definitive comparison, the available preclinical data for this compound, coupled with the extensive clinical data on pioglitazone and rosiglitazone, suggest that this compound may offer improvements in lipid parameters without some of the liabilities associated with older-generation TZDs. This makes this compound a promising candidate for further investigation and development in the treatment of type 2 diabetes and related metabolic disorders.
References
- 1. Review of Laboratory Methods to Determine HDL and LDL Subclasses and Their Clinical Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ciriustx.com [ciriustx.com]
- 3. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer this compound (MSDC-0602K) Could Substantially Preserve Lean Muscle in Combination with Weight-Loss GLP1s - BioSpace [biospace.com]
- 4. Novel insulin sensitizer MSDC-0602K improves insulinemia and fatty liver disease in mice, alone and in combination with liraglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Validating the long-term safety profile of Azemiglitazone in preclinical studies
A comprehensive comparison of the long-term preclinical safety profiles of Semaglutide and other long-acting glucagon-like peptide-1 receptor agonists (GLP-1 RAs) is essential for researchers and drug development professionals. This guide provides an objective analysis of experimental data from preclinical studies, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Mechanism of Action: GLP-1 Receptor Agonists
Semaglutide, along with its counterparts Liraglutide and Dulaglutide, are synthetic analogs of the human GLP-1 hormone.[1][2][3][4] Their primary mechanism of action involves the selective binding and activation of the GLP-1 receptor (GLP-1R), a G-protein-coupled receptor found on various cell types, most notably pancreatic beta cells.[1][5][6]
Upon binding to the GLP-1R, these agonists trigger a cascade of intracellular signaling events. This begins with the activation of adenylate cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1][5] Elevated cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP 2 (EPAC2).[5][6] This signaling cascade ultimately enhances glucose-dependent insulin biosynthesis and secretion, suppresses the release of glucagon, and slows gastric emptying.[1][2][3][4] These combined actions contribute to improved glycemic control and are associated with weight reduction.[2][7]
Comparative Long-Term Preclinical Safety Data
Long-term safety evaluation in preclinical models is a cornerstone of drug development. For GLP-1 RAs, this typically involves chronic toxicology studies in both rodent and non-rodent species, as well as 2-year carcinogenicity bioassays in rodents. The primary findings from these studies for Semaglutide and its key comparators are summarized below.
Chronic Repeat-Dose Toxicity
These studies aim to identify target organ toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL) following long-term administration.
| Compound | Species | Study Duration | Key Findings | Reference |
| Semaglutide | Mouse | 13 weeks | Pharmacologically-mediated effects on body weight and food consumption. Generally well-tolerated. | [8] |
| Rat | 26 weeks | Pharmacologically-mediated effects. No unexpected target organ toxicity. | [8] | |
| Monkey (Cynomolgus) | 52 weeks | Well-tolerated with effects related to pharmacology. ECG abnormalities and myocardial changes at high exposures (17-27x clinical AUC). | [8][9] | |
| Liraglutide | Rat & Monkey | Up to 12 months | Primary effects related to pharmacology (weight loss). No major unexpected organ toxicity. | [4][10][11] |
| Dulaglutide | Rat & Monkey | Up to 9 months | Effects consistent with GLP-1 RA pharmacology. No unexpected toxicities. | [12][13][14] |
Carcinogenicity Studies
Carcinogenicity studies are designed to assess the tumorigenic potential of a compound over the lifetime of an animal model. A key finding for the GLP-1 RA class is the induction of thyroid C-cell tumors in rodents.
| Compound | Species | Study Duration | Key Findings | Reference |
| Semaglutide | Mouse | 2 years | Thyroid C-cell adenomas and carcinomas at exposures ≥2x the clinical AUC. | [9] |
| Rat | 2 years | Thyroid C-cell adenomas and carcinomas at exposures ≥0.4x the clinical AUC. | [9] | |
| Liraglutide | Rat | 2 years | Dose-dependent increase in benign and malignant thyroid C-cell tumors. | [4][10] |
| Dulaglutide | Rat | 2 years | Increased incidence of thyroid C-cell tumors (adenomas and carcinomas). | [12] |
The consensus is that rodents are particularly sensitive to GLP-1 receptor-mediated C-cell proliferation. The human relevance of these findings is considered low but cannot be fully discounted, leading to warnings on product labels.[9]
Experimental Protocols
Standardized protocols are crucial for the validation and comparison of preclinical safety data. The methodologies below are representative of those used for the long-term assessment of GLP-1 RAs.
Chronic Toxicology Study Protocol
-
Objective : To characterize the toxicological profile of the test article following repeated administration for a prolonged period (e.g., 6 months in rodents, 9 months in non-rodents).[15][16][17]
-
Test System : Two mammalian species are typically required: one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Cynomolgus monkey).[16]
-
Groups : A minimum of three dose groups (low, mid, high) and a concurrent vehicle control group. The high dose is often selected to be the maximum tolerated dose (MTD).[15]
-
Administration : The route and frequency should mimic the intended clinical use (e.g., once-weekly subcutaneous injection).[15]
-
Endpoints & Observations :
-
Clinical Observations : Daily checks for signs of toxicity.
-
Body Weight & Food Consumption : Measured weekly.
-
Ophthalmology & ECGs : Conducted at baseline and termination.
-
Clinical Pathology : Hematology, clinical chemistry, and urinalysis performed at multiple time points.
-
Toxicokinetics : To confirm systemic exposure.
-
Pathology : Full histopathological examination of all organs and tissues at study termination.[15]
-
Rodent Carcinogenicity Bioassay Protocol
-
Objective : To identify any tumorigenic potential of a test article when administered for the lifetime of the test animal.[18][19]
-
Test System : Typically conducted in two rodent species, often the Fischer 344 rat and the B6C3F1 mouse.[18][20]
-
Groups : At least three dose levels and a concurrent control group, with 50-60 animals per sex per group. Dose selection is based on prior subchronic toxicity studies, with the high dose being the MTD.[18][21]
-
Administration : Dosing for the majority of the animal's lifespan (e.g., 24 months).[18]
-
Endpoints & Observations :
-
Mortality and Morbidity Checks : Conducted twice daily.
-
Clinical Observations & Palpation : Performed weekly to detect palpable masses.
-
Body Weight : Measured weekly for the first several months, then bi-weekly.
-
Necropsy : Complete gross necropsy on all animals.
-
Histopathology : Microscopic examination of all organs and tissues from control and high-dose groups, and all gross lesions from all groups.[18]
-
References
- 1. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]
- 2. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 3. Semaglutide, a glucagon like peptide-1 receptor agonist with cardiovascular benefits for management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spotlight on the Mechanism of Action of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tga.gov.au [tga.gov.au]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Long-term effectiveness and safety of liraglutide in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and safety of dulaglutide in the treatment of type 2 diabetes: a comprehensive review of the dulaglutide clinical data focusing on the AWARD phase 3 clinical trial program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmatimes.com [pharmatimes.com]
- 15. noblelifesci.com [noblelifesci.com]
- 16. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]
- 19. S1A The Need for Long-term Rodent Carcinogenicity Studies of Pharmaceuticals | FDA [fda.gov]
- 20. An overview of prechronic and chronic toxicity/carcinogenicity experimental study designs and criteria used by the National Toxicology Program - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fda.gov [fda.gov]
Independent Verification of Azemiglitazone's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Azemiglitazone's performance with other alternatives, supported by available experimental data. It is intended to be a resource for researchers, scientists, and drug development professionals interested in novel therapeutics for metabolic diseases.
Introduction to this compound
This compound (MSDC-0602K) is a second-generation oral insulin sensitizer currently in clinical development. Its proposed mechanism of action distinguishes it from first-generation thiazolidinediones (TZDs). While traditional TZDs primarily act as potent agonists of peroxisome proliferator-activated receptor-gamma (PPAR-γ), this compound is designed to selectively modulate the mitochondrial pyruvate carrier (MPC). This novel mechanism is intended to provide the insulin-sensitizing benefits of TZDs while mitigating the side effects associated with direct PPAR-γ activation.
Recent preclinical and clinical data, largely from studies conducted by the developing company, Cirius Therapeutics, and its collaborators, suggest that this compound may offer unique benefits, particularly in preserving lean muscle mass during weight loss, a significant challenge with some current metabolic therapies like GLP-1 receptor agonists.
Mechanism of Action: Mitochondrial Pyruvate Carrier (MPC) Inhibition
The primary molecular target of this compound is the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix. By inhibiting the MPC, this compound limits the entry of pyruvate into the tricarboxylic acid (TCA) cycle, thereby modulating cellular energy metabolism. This action is believed to be the core of its insulin-sensitizing effect.
dot
Safety Operating Guide
Proper Disposal of Azemiglitazone: A Guide for Laboratory Professionals
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of Azemiglitazone, ensuring operational safety and regulatory compliance.
This document provides procedural, step-by-step guidance for the safe handling and disposal of this compound in a laboratory setting. Adherence to these protocols is crucial for maintaining a safe research environment, protecting the environment, and ensuring compliance with relevant regulations.
Regulatory and Safety Imperatives
The disposal of investigational compounds like this compound is subject to stringent federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Core Disposal Principles:
-
Avoid Drain Disposal: this compound should never be disposed of down the sink or in any other drainage system to prevent contamination of water supplies.[1]
-
Professional Waste Management: It is strongly recommended to engage a licensed professional chemical waste disposal service for the final disposal of this compound. These providers are equipped to manage and dispose of chemical waste in accordance with all legal requirements.
-
Spill Management: In the event of a spill, the material should be absorbed with an inert substance (e.g., vermiculite, sand), collected, and placed in a sealed, appropriately labeled container for disposal by a professional service.
In-Lab Chemical Degradation Protocols
For laboratories equipped to perform chemical degradation of small quantities of this compound prior to final disposal, the following experimental protocols are provided as a guideline. These are based on established degradation methods for structurally similar thiazolidinedione compounds. A preliminary small-scale test is essential to validate the efficacy and safety of these procedures for this compound.
Critical Safety Precautions for Degradation:
-
All procedures must be conducted by qualified personnel within a certified chemical fume hood.
-
Mandatory personal protective equipment (PPE) includes safety goggles, a laboratory coat, and chemical-resistant gloves.
-
Ensure that appropriate spill control materials are readily accessible.
-
Be mindful of potentially exothermic reactions, particularly during the initial mixing of reagents.
Alkaline Hydrolysis
This method utilizes a basic solution to hydrolyze the thiazolidinedione ring structure.
Experimental Protocol:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol.
-
In a fume hood, transfer a known volume of the this compound solution to an appropriate reaction vessel.
-
Add an equal volume of 0.1 N sodium hydroxide (NaOH) to the solution.
-
Stir the mixture at ambient temperature.
-
Monitor the degradation progress over a period of 60 to 90 minutes using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC) to confirm the breakdown of the parent compound.
-
Once degradation is complete, neutralize the resulting solution with a suitable acid (e.g., 0.1 N hydrochloric acid) before preparing it for collection by a licensed waste disposal service.
Acidic Hydrolysis
This protocol employs acidic conditions to facilitate the degradation of this compound.
Experimental Protocol:
-
Prepare a stock solution of this compound in a suitable solvent like methanol.
-
Within a fume hood, place a known volume of the this compound solution into a reaction vessel.
-
Add an equal volume of 3 N hydrochloric acid (HCl) to the solution.
-
Stir the mixture at room temperature.
-
Track the degradation over 60 to 90 minutes with an appropriate analytical method.
-
Upon completion, neutralize the solution with a suitable base (e.g., 0.1 N sodium hydroxide) before packaging for professional disposal.
Oxidative Degradation
This procedure uses an oxidizing agent to chemically alter the this compound molecule.
Experimental Protocol:
-
Prepare a stock solution of this compound in a solvent such as methanol.
-
In a fume hood, combine a known volume of the this compound solution with an equal volume of 30% hydrogen peroxide (H₂O₂).
-
Stir the reaction mixture at ambient temperature.
-
Monitor the degradation process for a minimum of 15 to 30 minutes.
-
After confirming degradation, the solution should be prepared for collection by a licensed waste disposal service. Note that residual hydrogen peroxide may still be reactive.
Photolytic Degradation
Exposure to ultraviolet (UV) radiation can be an effective method for degrading photosensitive compounds.
Experimental Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or water).
-
Place the solution in a photostability chamber equipped with a UV lamp.
-
Expose the solution to UV light for 3 to 6 hours.
-
Monitor the extent of degradation using an appropriate analytical technique.
-
Once the degradation is complete, the solution should be collected for professional disposal.
Thermal Degradation
This method uses elevated temperatures to induce the decomposition of this compound.
Experimental Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Place the solution in a temperature-controlled environment, such as a water bath or oven, set to 70°C.
-
Maintain this temperature for 48 hours.
-
Allow the solution to cool to room temperature.
-
Verify the degradation using a suitable analytical method.
-
Package the resulting solution for collection by a licensed waste disposal service.
Quantitative Data Summary
The following table summarizes degradation conditions and efficacy for Pioglitazone, a structurally analogous thiazolidinedione. This data can serve as a valuable reference for anticipating the degradation behavior of this compound under similar conditions.
| Degradation Method | Stress Agent/Condition | Duration | Extent of Degradation (%) |
| Alkaline Hydrolysis | 0.1 N NaOH | 60 - 90 minutes | 13.07 - 17.95 |
| Acidic Hydrolysis | 3 N HCl | 60 - 90 minutes | 19.75 - 21.79 |
| Oxidative Degradation | 30% H₂O₂ | 15 minutes | 12.65 |
| Photolytic Degradation | UV Light | 3 - 6 hours | 12.53 - 18.36 |
| Thermal Degradation | 70°C | 48 hours | 0.14 |
| Disclaimer: The extent of degradation is based on studies of Pioglitazone and may differ for this compound. This table should be used as a guideline for the development of specific laboratory degradation protocols. |
Visualized Disposal and Degradation Pathways
References
Safeguarding Your Research: A Guide to Handling Azemiglitazone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Azemiglitazone, a thiazolidinedione-like molecule that inhibits the mitochondrial pyruvate carrier (MPC). Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.
Immediate Safety and Hazard Information
This compound presents several health hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), it is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] It is also harmful if swallowed.[1]
Emergency Procedures:
-
In case of eye contact: Immediately rinse with water for several minutes. If present, remove contact lenses and continue rinsing.[1]
-
In case of skin contact: Wash the affected area with plenty of soap and water. Contaminated clothing should be removed and washed before reuse.[1]
-
If inhaled: Move the individual to fresh air and ensure they are in a comfortable position for breathing.[1]
-
If swallowed: Rinse the mouth with water.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Impervious chemical-resistant gloves. |
| Body Protection | Protective Clothing | An impervious lab coat or apron. |
| Respiratory | Respirator | A suitable respirator should be worn, especially when handling the powder form to avoid dust inhalation. |
Operational Plan for Handling this compound
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1]
-
Ensure that a safety shower and an eye wash station are readily accessible.[1]
-
Avoid the formation of dust and aerosols during handling.[1]
2. Handling and Experimental Protocols:
-
Do not eat, drink, or smoke in the designated handling area.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
When preparing solutions, such as dissolving in DMSO, do so within the fume hood.
3. Storage:
-
Store this compound in a well-ventilated, locked-up place.[1]
-
Keep the container tightly closed to prevent contamination and exposure.[1]
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.[1]
-
Solid Waste: Collect any solid waste, including contaminated gloves, wipes, and containers, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should also be collected in a labeled hazardous waste container. Do not pour down the drain.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
